Cytarabine Hydrochloride
Description
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURWTAZOZXKSJ-JBMRGDGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5.ClH, C9H14ClN3O5 | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147-94-4 (Parent) | |
| Record name | Cytarabine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024891 | |
| Record name | Cytarabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |
| Record name | SID56424029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
69-74-9 | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytarabine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytarabine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytarabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33K3DB6591 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 to 360 °F (NTP, 1992) | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cytarabine Hydrochloride in DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies like acute myeloid leukemia (AML).[1][2] As a pyrimidine nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis and repair.[3][4] This guide provides a detailed examination of the molecular mechanisms underpinning cytarabine's action. It covers the drug's cellular uptake, metabolic activation to its cytotoxic form, cytarabine triphosphate (Ara-CTP), and its subsequent dual-pronged assault on DNA replication: competitive inhibition of DNA polymerase and incorporation into the nascent DNA strand, leading to chain termination.[5][6] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to offer a comprehensive resource for the scientific community.
Core Mechanism of Action
Cytarabine's cytotoxic effects are exerted through a multi-step process that begins with its transport into the cell and culminates in the catastrophic failure of DNA replication. The entire mechanism is highly specific to the S-phase of the cell cycle, targeting rapidly dividing cancer cells.[1][4]
Cellular Uptake and Metabolic Activation
Cytarabine is a hydrophilic molecule and requires specialized nucleoside transporter proteins to enter the cell.[6] Once inside, it is biologically inert and must undergo sequential phosphorylation to become active. This bioactivation cascade is a critical determinant of its efficacy.
-
First Phosphorylation: The rate-limiting first step is the conversion of cytarabine to cytarabine monophosphate (Ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (DCK).[6][7]
-
Second Phosphorylation: Ara-CMP is then phosphorylated to cytarabine diphosphate (Ara-CDP) by deoxycytidine monophosphate kinase.[6]
-
Final Activation: Finally, nucleoside diphosphate kinase (NDK) catalyzes the formation of the active cytotoxic metabolite, cytarabine triphosphate (Ara-CTP).[6][8]
The intracellular concentration of Ara-CTP is a key predictor of cytarabine's therapeutic efficacy.[7] Conversely, cytarabine can be inactivated by deamination via cytidine deaminase (CDA) into the non-toxic uracil arabinoside or dephosphorylated by 5´-nucleotidase (NT5C2).[7]
Inhibition of DNA Polymerase and DNA Synthesis
The active metabolite, Ara-CTP, is a structural analog of the natural nucleoside deoxycytidine triphosphate (dCTP). This similarity allows Ara-CTP to act as a potent competitive inhibitor of DNA polymerases, particularly DNA polymerase-α, which is essential for DNA replication.[4][6] By competing with the endogenous dCTP pools, Ara-CTP effectively slows down or halts the process of DNA strand elongation.[2][6] The inhibition of DNA polymerase is a primary mechanism through which cytarabine exerts its cytotoxic effects.[9][10]
DNA Incorporation and Chain Termination
Beyond competitive inhibition, Ara-CTP serves as a fraudulent substrate for DNA polymerase and is incorporated into the nascent DNA strand.[5][11] Once incorporated, the arabinose sugar of cytarabine, with its 2'-hydroxyl group in the trans position, creates steric hindrance within the DNA helix.[2][9] This structural distortion prevents DNA polymerase from adding the next nucleotide, effectively terminating the elongation of the DNA chain.[5][7] This incorporation and subsequent chain termination leads to the formation of DNA strand breaks, stalls replication forks, and triggers downstream cell death pathways.[12][13] The extent of Ara-C incorporation into DNA is considered the most powerful predictor of cell lethality.[12]
Cell Cycle Specificity and Apoptosis Induction
Cytarabine's mechanism is highly dependent on active DNA synthesis, making it specific to the S-phase of the cell cycle.[1][4] Cells not in the S-phase are largely unaffected. The arrest of DNA replication and the accumulation of DNA damage trigger cellular stress responses. This leads to the activation of checkpoint kinases and, ultimately, the induction of apoptosis (programmed cell death), which is the primary mode of cell killing by cytarabine.[14]
Quantitative Analysis of Cytarabine's Effects
The cytotoxic and DNA synthesis-inhibiting properties of cytarabine have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its potency.
Table 1: IC50 Values for DNA Synthesis Inhibition
| Cell Line | IC50 Value | Comments | Source |
| CCRF-CEM (wild-type) | 16 nM | In vitro growth inhibition assay. | [14] |
Table 2: IC50 Values for Cell Viability/Proliferation
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Source |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 nM | 96 hours | [15] |
| Jurkat | Acute Lymphoblastic Leukemia | ~159.7 nM | 96 hours | [15] |
| MOLM-13 | Acute Myeloid Leukemia | 0.01 µM (10 nM) | 72 hours | [16] |
| MV4-11 | Acute Myeloid Leukemia | 0.02 µM (20 nM) | 72 hours | [16] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.23 µM (230 nM) | 72 hours | [16] |
| U937 | Acute Myeloid Leukemia | 0.01 µM (10 nM) | 72 hours | [16] |
| THP-1 | Acute Myeloid Leukemia | 0.04 µM (40 nM) | 72 hours | [16] |
| RO/1 (rat leukemia) | Rat Leukemia | 0.69 µM (690 nM) | Not specified | [14] |
Experimental Protocols
The following protocols are generalized methodologies for key experiments used to elucidate the mechanism of action of cytarabine.
DNA Polymerase Inhibition Assay
This assay measures the ability of Ara-CTP to inhibit DNA synthesis in a cell-free system.[17]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a DNA template (e.g., activated calf thymus DNA), a primer, all four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, dCTP), with one being radiolabeled (e.g., [³H]-dTTP), and Mg²⁺ ions.
-
Enzyme and Inhibitor Addition: Add a purified DNA polymerase enzyme to the mixture. In test samples, add varying concentrations of Ara-CTP. Control samples receive no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow DNA synthesis to occur.
-
Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA). This precipitates the newly synthesized, radiolabeled DNA.
-
Quantification: Collect the precipitate on a filter, wash to remove unincorporated radiolabeled nucleotides, and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in the inhibitor-treated samples to the control to determine the percentage of inhibition. Calculate Ki values using appropriate enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).
Cell Viability and Cytotoxicity Assay (e.g., SRB Assay)
This assay determines the effect of cytarabine on cell proliferation and viability.[18]
-
Cell Plating: Seed cancer cells (e.g., 5 x 10⁴ cells/mL) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of cytarabine concentrations. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) dye for 30 minutes at room temperature. SRB stains total cellular protein.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Data Acquisition: Measure the optical density (absorbance) of the solubilized dye on a plate reader at a specific wavelength (e.g., 510 nm).
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results against drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.[19]
-
Cell Culture and Treatment: Culture cells to a suitable density and treat with cytarabine or a vehicle control for the desired time.
-
Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS, then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA. Cells can be stored at -20°C.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide, PI). The solution must also contain RNase A to degrade RNA, ensuring the dye only binds to DNA.[21]
-
Incubation: Incubate the cells in the staining solution for at least 20-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The G0/G1 peak will have a certain DNA content (2N), the G2/M peak will have double the DNA content (4N), and the S-phase cells will have an intermediate fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in each phase.
Conclusion
The mechanism of action of Cytarabine Hydrochloride is a well-defined, multi-stage process that leverages the cell's own metabolic pathways to generate a potent antimetabolite. Its efficacy stems from the dual action of its active form, Ara-CTP, which both competitively inhibits DNA polymerase and acts as a chain terminator upon incorporation into DNA. This S-phase-specific action ensures that its cytotoxicity is primarily directed at rapidly proliferating cancer cells. A thorough understanding of this mechanism, supported by quantitative data and robust experimental methodologies, is crucial for optimizing its clinical use and developing novel combination strategies to overcome drug resistance.
References
- 1. google.com [google.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical pharmacology of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Exploiting the DNA Damaging Activity of Liposomal Low Dose Cytarabine for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
The Genesis of a Leukemia Linchpin: A Technical Guide to the Discovery and Synthesis of Arabinosylcytosine (Ara-C)
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of Arabinosylcytosine (Ara-C, Cytarabine). It details the journey from a marine sponge to a cornerstone of chemotherapy, presenting key quantitative data, detailed experimental protocols, and visual workflows to illuminate the science behind this critical antimetabolite.
Discovery: From Marine Sponge to Medicinal Chemistry
The story of Arabinosylcytosine (Ara-C) does not begin in a sterile laboratory but in the vibrant ecosystems of the Caribbean Sea. In the 1950s, organic chemist Werner Bergmann and his colleagues investigated the marine sponge Tectitethya crypta (formerly Cryptotheca crypta). Their pioneering work led to the isolation of two unusual nucleosides: spongothymidine and spongouridine. What made these compounds remarkable was their sugar moiety; instead of the typical ribose or deoxyribose found in vertebrate nucleic acids, they contained D-arabinose.
This discovery was conceptually transformative. It demonstrated that biological systems could synthesize and tolerate nucleosides with an altered sugar structure. This finding provided the critical inspiration for the chemical synthesis of arabinose-based nucleoside analogs as potential therapeutic agents. The first chemical synthesis of Ara-C was accomplished in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley, paving the way for its development as a potent anticancer drug. Ara-C was subsequently approved for medical use in 1969 and remains a first-line chemotherapeutic agent for hematological malignancies, particularly acute myeloid leukemia (AML).
Chemical Synthesis of Arabinosylcytosine
The chemical synthesis of Ara-C is a multi-step process that transforms a more common nucleoside, such as uracil arabinoside (Ara-U), into the desired cytosine analogue. The core of the synthesis involves converting the uracil base into a cytosine base. Below is a representative workflow and a detailed experimental protocol based on established chemical methods.
Pharmacokinetics and Metabolism of Cytarabine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (cytosine arabinoside, ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), functions as a pyrimidine nucleoside analog. Its efficacy is intrinsically linked to its pharmacokinetic profile and metabolic activation within target cells. As a prodrug, cytarabine requires intracellular conversion to its active triphosphate form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] Conversely, its rapid inactivation by deaminase enzymes presents a significant challenge in maintaining therapeutic concentrations.[3][4] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of cytarabine in key preclinical models, offering a valuable resource for researchers and drug development professionals. We will delve into quantitative pharmacokinetic data, detailed experimental protocols, and the intricate signaling pathways influenced by this critical chemotherapeutic agent.
Pharmacokinetics in Preclinical Models
The preclinical evaluation of cytarabine pharmacokinetics across various animal models is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn informs clinical trial design. The following tables summarize key pharmacokinetic parameters of cytarabine and its formulations in mice, rats, and dogs.
Data Presentation
Table 1: Pharmacokinetics of Intravenous (IV) and Subcutaneous (SC) Cytarabine in Mice
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Free Cytarabine | 10 mg/kg | IV | - | - | - | ~0.17 (distributive), 1-3 (elimination) | [5] |
| Liposomal Cytarabine (CPX-351) | 10 mg/kg | IV | ~100,000 | ~0.25 | ~1,980,800 | 33.5 | [6][7] |
Note: Data for free cytarabine in mice is often characterized by rapid biphasic elimination, making precise tabular values less commonly reported in favor of half-life descriptions.
Table 2: Pharmacokinetics of Oral (PO) Cytarabine Formulations in Rats
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| L-valyl-ara-C (prodrug) | - | PO | - | - | - | - | ~4 | [8] |
| Free Cytarabine | - | PO | <20% absorption | - | - | - | - | [5] |
Note: Oral bioavailability of unmodified cytarabine is very low due to extensive first-pass metabolism.
Table 3: Pharmacokinetics of Cytarabine and its Formulations in Dogs
| Formulation | Dose (mg/m²) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Free Cytarabine | 50 | IV (infusion) | 2800 ± 390 | - | - | 1.35 ± 0.3 | [9] |
| Free Cytarabine | 50 | SC | 2880 ± 300 | 0.55 | - | 1.09 | [10] |
| Liposomal Cytarabine | 50 | SC | 26.3 - 59.78 | 2 | 669.3 - 1126 | - | [11] |
| Cytarabine Ocfosfate (oral prodrug) | 200 | PO | 629.8 | - | - | 25.6 | [12] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible pharmacokinetic and metabolic data. This section outlines key methodologies for the preclinical evaluation of cytarabine.
Preclinical Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study in rodents involves several key stages, from initial planning to final data analysis.
Bioanalytical Method for Cytarabine Quantification
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation:
-
To prevent the deamination of cytarabine by cytidine deaminase in blood samples, collection tubes should contain a deaminase inhibitor such as tetrahydrouridine.
-
Plasma is separated from whole blood by centrifugation.
-
Protein precipitation is a common method for sample cleanup. This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.
-
After centrifugation, the supernatant containing the analyte of interest is collected.
-
-
Chromatographic Separation:
-
A C18 reverse-phase HPLC column is typically used for separation.
-
The mobile phase often consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for cytarabine and its internal standard are monitored for quantification.
-
Deoxycytidine Kinase (dCK) Activity Assay
Method: Radiolabeled Substrate Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and a reducing agent like DTT.
-
Add the substrate, [³H]-deoxycytidine or [³H]-cytarabine.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the cell lysate or purified dCK enzyme to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding cold perchloric acid or by spotting the reaction mixture onto anion-exchange paper discs (e.g., DE-81).
-
Wash the paper discs extensively with a buffer (e.g., ammonium formate) to remove the unphosphorylated radiolabeled substrate.
-
-
Quantification:
-
The radioactivity retained on the paper discs, representing the phosphorylated product, is measured using a scintillation counter.
-
Enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein.
-
Cytidine Deaminase (CDA) Activity Assay
Method: Spectrophotometric Assay
-
Principle: This assay measures the decrease in absorbance at a specific wavelength as cytidine or cytarabine is converted to uridine or uracil arabinoside by CDA.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl).
-
Add the substrate, cytidine or cytarabine.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the cell lysate or purified CDA enzyme.
-
Monitor the change in absorbance at a specific wavelength (e.g., 282 nm) over time using a spectrophotometer.
-
-
Calculation:
-
The rate of decrease in absorbance is proportional to the CDA activity. The activity can be calculated using the molar extinction coefficient of the substrate.
-
Metabolism of Cytarabine
The therapeutic efficacy and potential for toxicity of cytarabine are heavily influenced by its intracellular metabolism. The balance between activating and inactivating enzymatic pathways determines the intracellular concentration of the active metabolite, ara-CTP.
Signaling Pathways Modulated by Cytarabine
Beyond its direct impact on DNA synthesis, cytarabine can modulate various intracellular signaling pathways, which can influence its efficacy and contribute to mechanisms of resistance.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have shown that cytarabine can induce the phosphorylation and activation of several components of the MAPK pathway, including ERK1/2 and p38.[13][14] This activation can, in some contexts, promote cell survival and contribute to drug resistance. For instance, activated ERK can lead to the expression of anti-apoptotic proteins like Mcl-1.[13]
Conclusion
The preclinical pharmacokinetics and metabolism of cytarabine are complex and multifaceted, with significant implications for its therapeutic efficacy. This guide has provided a detailed overview of these aspects in key preclinical models, including quantitative data, experimental methodologies, and an exploration of the drug's impact on critical cellular signaling pathways. A thorough understanding of these preclinical data is paramount for the rational design of clinical trials and the development of novel formulations and combination therapies aimed at optimizing the therapeutic index of cytarabine in the treatment of hematological malignancies. Further research into the intricate interplay between cytarabine's metabolism and cellular signaling will continue to unveil new strategies to overcome drug resistance and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of dose on the pharmacokinetic and pharmacodynamic effects of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Is the pharmacokinetic profile of cytarabine clinically relevant?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting one‐carbon metabolism for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antviral and Immunosuppressant Properties of Cytarabine Hydrochloride
Abstract: Cytarabine Hydrochloride (Ara-C) is a synthetic pyrimidine nucleoside analog of deoxycytidine. While its primary clinical application is in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas, it also possesses significant, albeit historically less utilized, antiviral and immunosuppressant properties.[1][2][3][4] This guide provides a detailed examination of these secondary properties for researchers, scientists, and drug development professionals. It covers the molecular mechanisms of action, spectrum of activity, and key experimental protocols for evaluating its effects.
Antiviral Properties
Cytarabine exhibits antiviral activity primarily against DNA viruses.[1] Its utility as a systemic antiviral agent in humans is limited by its significant toxicity, particularly bone marrow suppression.[1][5] However, understanding its mechanism provides a valuable framework for the development of novel antiviral nucleoside analogs with improved safety profiles.
Mechanism of Antiviral Action
The antiviral action of cytarabine is contingent on its intracellular conversion to the active triphosphate form, cytarabine triphosphate (Ara-CTP).[1][2][6] This process is initiated by deoxycytidine kinase. Ara-CTP then competitively inhibits viral DNA polymerases, and its incorporation into the nascent viral DNA chain leads to chain termination due to the steric hindrance from the arabinose sugar moiety.[3][6] This effectively halts viral replication.[1][3]
Spectrum of Antiviral Activity
Cytarabine has demonstrated in vitro activity against several DNA viruses. Its efficacy is most pronounced against members of the Herpesviridae family. Quantitative data on its antiviral potency is often presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture.
| Virus Family | Virus | Cell Line | IC50 (nM) | Reference |
| Herpesviridae | Herpes Simplex Virus (HSV) | Various | Varies | [7] |
| Poxviridae | Vaccinia Virus | Cell Culture | Varies | [1] |
| Adenoviridae | Adenovirus | - | - | - |
Note: Specific IC50 values are highly dependent on the viral strain, cell line, and assay conditions. The table represents a summary of reported activities; precise values should be consulted from primary literature.
Experimental Protocol: Plaque Reduction Assay
The Plaque Reduction Assay is the gold standard for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.[8][9]
Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates and incubate until just confluent.[10]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce 40-80 plaque-forming units (PFU) per well.[10]
-
Infection and Treatment: Aspirate the cell culture medium. Inoculate each well with the prepared virus suspension (0.2 mL).[10] Allow the virus to adsorb for 90 minutes at 37°C.[10]
-
Overlay: After adsorption, carefully aspirate the inoculum. Overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the respective concentrations of the cytarabine dilutions.[10] This restricts the spread of progeny virus, localizing infection and leading to the formation of discrete plaques.[8][11]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 7 days for Cytomegalovirus).[10]
-
Plaque Visualization: Fix the cell monolayers with 10% formalin.[10] After fixation, remove the overlay and stain the cells with a solution like 0.8% crystal violet, which stains viable cells.[10] Plaques will appear as clear, unstained areas where the virus has destroyed the cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control (no drug). The IC50 value is determined by regression analysis of the dose-response curve.[8]
Immunosuppressant Properties
Cytarabine is a potent immunosuppressive agent, a property directly linked to its primary mechanism of action: the inhibition of DNA synthesis in rapidly proliferating cells.[2][12][13] This makes it highly cytotoxic to dividing lymphocytes, thereby suppressing immune responses.[12]
Mechanism of Immunosuppressive Action
The immunosuppressive effect of cytarabine is primarily due to the induction of apoptosis in actively dividing immune cells, particularly lymphocytes undergoing clonal expansion in response to an antigen.[14] As with its antiviral and anticancer effects, cytarabine must be converted to Ara-CTP.[2][6] The incorporation of Ara-CTP into DNA during the S-phase of the cell cycle triggers DNA damage responses.[1][2][15] This leads to cell cycle arrest and activation of the intrinsic (mitochondrial) apoptotic pathway.[16] Studies have shown this involves the upregulation of pro-apoptotic BH3-only proteins like Bim, Puma, and Noxa, and the subsequent activation of Bax and Bak, which leads to caspase cleavage and programmed cell death.[16]
Effects on Immune Cell Populations
Cytarabine's effects are most pronounced on rapidly dividing cell populations. Therefore, its impact varies depending on the activation state of the immune system.
| Cell Type | Condition | Effect | Concentration Range | Reference |
| AML Blasts | In Vitro | Inhibition of Proliferation | Effective at ≥0.01 µM | [14] |
| In Vitro | Decreased Viability | Significant at ≥0.05 µM | [14] | |
| T-Lymphocytes | Activated (In Vitro) | Inhibition of Proliferation | Effective at ≥0.35 µM | [14] |
| Activated (In Vitro) | Dose-dependent reduction in viability | 0.35 - 44 µM | [14] | |
| Treg & MDSCs | Mouse Model | Decreased levels in bone marrow | Varies | [17] |
This data suggests a potential therapeutic window where cytarabine can inhibit leukemic cell proliferation at concentrations that have a lesser impact on T-cell proliferation.[14]
Experimental Protocol: CFSE-Based Lymphocyte Proliferation Assay
The Carboxyfluorescein Succinimidyl Ester (CFSE) assay is a standard flow cytometry method to track cell division.[18] CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division, allowing for the quantification of proliferation.[18][19]
Objective: To quantify the inhibitory effect of this compound on the proliferation of stimulated lymphocytes.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Labeling: Resuspend cells in PBS. Add the CFSE stock solution (typically 1-5 µM final concentration) and incubate for 5-20 minutes at 37°C.[19][20] The optimal concentration and time must be determined to maximize staining without inducing toxicity.[19]
-
Quenching: Quench the staining reaction by adding complete culture medium containing fetal bovine serum.
-
Cell Culture and Stimulation: Wash and resuspend the labeled cells. Plate the cells and add a mitogenic stimulus (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA)) to induce T-cell proliferation.[19]
-
Treatment: Concurrently, add serial dilutions of this compound to the appropriate wells. Include an unstimulated control (labeled, no stimulus) and a stimulated control (labeled, stimulus, no drug).
-
Incubation: Culture the cells for 4-5 days to allow for several rounds of cell division.[21]
-
Flow Cytometry Analysis: Harvest the cells. If desired, stain with fluorescently-conjugated antibodies for cell surface markers (e.g., CD4, CD8) to analyze specific subpopulations. Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Data Analysis: Gate on the lymphocyte population. In the stimulated control, distinct peaks of decreasing fluorescence intensity will be visible, each representing a successive generation of divided cells. Analyze the reduction in the proportion of cells in later generations in the cytarabine-treated samples compared to the control.
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Cytarabine used for? [synapse.patsnap.com]
- 5. Cytarabine (Cytarabine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. Antiviral Activity of Cytarabine in Herpesvirus–Infected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Immunosuppressive, antiviral and antitumor activities of cytarabine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of cytarabine on activation of human T cells – cytarabine has concentration-dependent effects that are modulated both by valproic acid and all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Immunological effects of a low-dose cytarabine, aclarubicin and granulocyte-colony stimulating factor priming regimen on a mouse leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sanguinebio.com [sanguinebio.com]
- 20. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
Structural differences between cytarabine and deoxycytidine
An In-depth Technical Guide on the Structural and Functional Differences Between Cytarabine and Deoxycytidine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies, is a nucleoside analog of deoxycytidine.[1][2][3][4][5] Its efficacy as a chemotherapeutic agent is rooted in a subtle yet critical structural modification compared to its endogenous counterpart, deoxycytidine. This alteration, the stereochemistry of a single hydroxyl group on the sugar moiety, fundamentally changes its interaction with cellular machinery, primarily DNA polymerase, leading to the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells.[1][2][6] This guide provides a detailed examination of the structural distinctions between cytarabine and deoxycytidine, their consequent impact on biochemical interactions, and the experimental methodologies used to characterize these differences.
Core Structural Differences
The primary structural difference between cytarabine and deoxycytidine lies in the sugar component of the nucleoside. Both molecules share the same cytosine base, but differ in the stereoconfiguration of the furanose ring.[5][7][8]
-
Deoxycytidine: Contains a 2'-deoxyribose sugar, meaning there is no hydroxyl group at the 2' position of the sugar ring. Its full chemical name is 1-β-D-2′-deoxy-ribofuranosylcytosine.[5][7]
-
Cytarabine (Ara-C): Contains an arabinose sugar, which is an epimer of ribose.[3][7] Crucially, it possesses a hydroxyl group at the 2' position (2'-OH) that is in the trans position relative to the 3'-OH group (pointing "up," on the same side of the sugar ring as the base).[5][7] This contrasts with cytidine, where the 2'-OH is in the cis position (pointing "down").[5][7] This specific orientation is the source of its bioactivity.
Caption: Chemical structures of Deoxycytidine and Cytarabine.
Mechanism of Action: A Consequence of Structure
The structural variance directly dictates the mechanism of cytotoxicity. While both molecules are prodrugs that require intracellular phosphorylation to become active, their effects following incorporation into DNA are starkly different.
-
Cellular Uptake and Activation: Cytarabine enters the cell via nucleoside transporters (like hENT-1) and is converted to its active form, cytarabine triphosphate (ara-CTP), through sequential phosphorylation by deoxycytidine kinase (dCK) and other kinases.[6][9] This process mirrors the activation of deoxycytidine to deoxycytidine triphosphate (dCTP).
-
Inhibition of DNA Synthesis: The cytotoxicity of cytarabine is primarily S-phase specific.[2][6] Ara-CTP acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate, dCTP.[1][2][9]
-
DNA Chain Termination: Upon incorporation into a growing DNA strand, the arabinose sugar of cytarabine causes chain termination.[1][9] The 2'-OH group, being in the trans position, creates steric hindrance that physically obstructs the formation of a phosphodiester bond with the next incoming nucleotide, effectively halting DNA elongation.[1] This leads to stalled replication forks and the accumulation of DNA strand breaks.[5]
-
Induction of Apoptosis: The cellular response to extensive DNA damage and replication stress is the activation of apoptotic pathways, leading to programmed cell death.[10]
Caption: Metabolic activation and mechanism of action of Cytarabine vs. Deoxycytidine.
Quantitative Data Comparison
The differential effects of cytarabine and deoxycytidine can be quantified through various biochemical and cellular assays. The following table summarizes key comparative data from studies on human leukemia cell lines.
| Parameter | Cytarabine (Ara-C) | Deoxycytidine (dC) | Cell Line(s) | Reference(s) |
| IC₅₀ (Inhibition of Proliferation) | ~90 nM - 2.5 µM | Not cytotoxic | CCRF-CEM, Jurkat, HL-60 | [11][12] |
| Primary Mechanism | DNA chain termination & DNA polymerase inhibition | Natural DNA building block | N/A | [1][9][13] |
| Effect on DNA Synthesis | Potent Inhibitor (ID₅₀ ≈ 0.048 µM) | Precursor for synthesis | L1210 murine leukemia | [14] |
| Effect on RNA Synthesis | Weak Inhibitor (ID₅₀ ≈ 2.69 mM) | No direct inhibitory effect | L1210 murine leukemia | [14] |
| Intracellular Active Form | ara-CTP | dCTP | N/A | [2][9] |
Key Experimental Protocols
Characterization of the structural and functional differences between cytarabine and deoxycytidine relies on established in-vitro methodologies.
Protocol: Cell Viability Assessment via MTT Assay
This colorimetric assay is used to determine the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cytarabine.
Methodology:
-
Cell Seeding: Human promyelocytic leukemia (HL-60) cells are seeded into a 96-well plate at a density of 2 x 10⁴ cells per well and incubated.[11]
-
Drug Treatment: Cells are treated with a range of cytarabine concentrations (e.g., 10 nM to 5000 nM) for a specified duration (e.g., 24 or 48 hours).[11][15] A control group receives only the vehicle medium.
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 4 hours.[11] Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytarabine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comparison of some biochemical parameters of arabinosylcytosine and cyclocytidine in L1210 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of the cytotoxic effects of Cytarabine in synergism with Hesperidine and Silibinin in Acute Myeloid Leukemia: An in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Cytarabine for Non-Cancer Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (cytosine arabinoside, ara-C), a cornerstone of chemotherapy for hematological malignancies for decades, is a pyrimidine nucleoside analog that primarily functions by inhibiting DNA synthesis.[1][2][3] Its potent cytotoxic effects on rapidly dividing cells have made it an effective agent against leukemia and lymphoma.[2] However, emerging preclinical and early-stage clinical research has begun to explore the therapeutic potential of Cytarabine beyond oncology. This technical guide provides an in-depth overview of the current landscape of early-stage research into non-cancer applications of Cytarabine, with a focus on its antiviral and immunomodulatory properties. We will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways that may contribute to its efficacy in these novel indications.
Core Mechanism of Action: DNA Synthesis Inhibition
Cytarabine's primary mechanism of action is well-established. As a structural analog of deoxycytidine, it is transported into cells and sequentially phosphorylated to its active triphosphate form, ara-CTP.[1][4] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S-phase of the cell cycle.[4][5] This disruption of DNA replication and repair ultimately triggers cell death, particularly in rapidly proliferating cells.[1]
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Cytarabine on Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog that has been a cornerstone in the treatment of various hematological malignancies for decades.[1][2][3] Its primary applications are in therapies for acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.[2][3] The efficacy of Cytarabine stems from its ability to interfere with DNA synthesis, making it particularly potent against rapidly proliferating cancer cells.[1][2][4] Understanding its cytotoxic effects at a cellular level through in vitro studies is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies. This guide provides a comprehensive overview of Cytarabine's in vitro cytotoxicity, detailing its mechanism of action, providing quantitative data across various cancer cell lines, outlining experimental protocols, and visualizing key cellular pathways.
Mechanism of Action
The cytotoxic activity of Cytarabine is dependent on its intracellular conversion and subsequent disruption of DNA replication.[1][4] Once transported into the cell via nucleoside transporters like hENT1, Cytarabine is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form, cytarabine triphosphate (Ara-CTP).[3][5]
Ara-CTP exerts its cytotoxic effects through a multi-pronged attack on DNA synthesis:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair.[1][2][4]
-
DNA Incorporation and Chain Termination: The arabinose sugar moiety in Ara-CTP, when incorporated into a growing DNA strand, creates a steric hindrance that prevents the rotation of the molecule and the addition of subsequent nucleotides.[2][4] This leads to premature chain termination.
-
S-Phase Specificity: These actions are highly specific to the S-phase of the cell cycle, when DNA synthesis occurs, effectively leading to cell cycle arrest and the induction of apoptosis.[1][2][6]
Quantitative Cytotoxicity Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro IC50 value for Cytarabine can vary significantly across different cancer cell lines, reflecting inherent differences in cellular uptake, metabolic activation, and resistance mechanisms. The following table summarizes reported IC50 values for Cytarabine in various hematological cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| Leukemia | |||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 16 | [7] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 ± 5 | [8] |
| Jurkat | Acute T-cell Leukemia | ~159.7 ± 8 | [8] |
| HL-60 | Acute Promyelocytic Leukemia | 8.7 | [9] |
| K562 | Chronic Myelogenous Leukemia | 12.5 | [9] |
| MOLM-13 | Acute Myeloid Leukemia | 13.9 | [9] |
| MV4-11 | Acute Myeloid Leukemia | 10.3 | [9] |
| MV4-11 | Acute Myeloid Leukemia | 935 ± 107 | [10] |
| MV4-11 (Parental) | Acute Myeloid Leukemia | 260 | [11] |
| MV4-11 (Resistant) | Acute Myeloid Leukemia | 3,370 | [11] |
| Molm14 | Acute Myeloid Leukemia | 1228 ± 384 | [10] |
| OCI-AML2 | Acute Myeloid Leukemia | 23.4 | [9] |
| OCI-AML3 | Acute Myeloid Leukemia | 4.8 | [9] |
| THP-1 | Acute Monocytic Leukemia | 11.2 | [9] |
| THP-1 | Acute Monocytic Leukemia | 1148 ± 329 | [10] |
| U937 | Histiocytic Lymphoma | 15.6 | [9] |
| KG-1 | Acute Myeloid Leukemia | 20.3 | [9] |
| KG1a | Acute Myeloid Leukemia | > 10,000 | [10] |
| RO/1 (Rat) | Leukemia | 690 | [7] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
Detailed Methodology
-
Cell Seeding:
-
Harvest cells and perform a viable cell count (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density, which must be optimized for each cell line (typically 0.5-1.0 x 10⁵ cells/mL for leukemic cell lines).[14]
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom microplate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach (for adherent lines) or acclimate.[14]
-
-
Drug Treatment:
-
Prepare a stock solution of Cytarabine.
-
Perform serial dilutions of Cytarabine in culture medium to achieve the desired final concentrations for treatment.
-
Carefully add the prepared drug dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16]
-
Following drug incubation, add 10-20 µL of the MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[13][17]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[13][17]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Mix thoroughly by gentle shaking on an orbital shaker for 5-15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Cytarabine-Induced Apoptotic Signaling
The DNA damage and replication stress induced by Cytarabine trigger intrinsic apoptotic pathways. This process involves a complex signaling cascade that ultimately leads to programmed cell death.
Key events in this pathway include:
-
DNA Damage Response: The incorporation of Ara-C into DNA leads to strand breaks, which are recognized by the cell's DNA damage response machinery, leading to the phosphorylation of proteins like histone H2AX (γH2AX).[18]
-
MAPK Pathway Activation: The cellular stress activates mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK.[18][19]
-
Modulation of Bcl-2 Family Proteins: Activated signaling pathways lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[18] This shifts the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane.
-
Mitochondrial Apoptosis: The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7]
Conclusion
In vitro cytotoxicity assays are indispensable tools for characterizing the anticancer activity of chemotherapeutic agents like Cytarabine. The data clearly demonstrate that Cytarabine is highly potent against a range of hematological cancer cell lines, although sensitivity can vary widely, with resistance being a significant clinical challenge. The detailed mechanism, involving intracellular activation and S-phase-specific DNA synthesis inhibition, provides a basis for understanding its efficacy and for the rational design of combination therapies. Standardized protocols, such as the MTT assay, allow for reproducible quantification of its cytotoxic effects. A thorough understanding of the downstream signaling pathways leading to apoptosis is crucial for identifying biomarkers of response and developing strategies to overcome resistance. This technical guide serves as a foundational resource for professionals engaged in the preclinical evaluation and development of Cytarabine and other antimetabolite drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Cytarabine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cytarabine Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine Hydrochloride, also known as Ara-C, is a pyrimidine nucleoside analog and an antimetabolite agent widely used in cancer research and chemotherapy.[1][2] It primarily functions as an inhibitor of DNA synthesis, making it particularly effective against rapidly dividing cells.[3][4][5][6] Its action is cell-cycle specific, targeting cells in the S-phase.[3][4] Intracellularly, cytarabine is converted to its active triphosphate form (ara-CTP), which competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and repair, ultimately inducing apoptosis.[1][3][4][6][7] These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture-based assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy.
Table 1: Solubility and Storage of this compound
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Citation |
| Solubility | Water | Freely Soluble | N/A | N/A | [8] |
| PBS (pH 7.2) | ~2 mg/mL | N/A | Aqueous solutions are not recommended for storage for more than one day. | [7] | |
| 0.9% NaCl | 1 mg/mL | 2-8°C | 28 days | [9][10][11] | |
| 5 mg/mL | 2-8°C | 28 days | [9][10][11] | ||
| 10 mg/mL | 2-8°C | 28 days | [9][10][11] | ||
| 1 mg/mL | 25°C | 14 days | [9][10][11] | ||
| 5 mg/mL | 25°C | 8 days | [9][10][11] | ||
| 10 mg/mL | 25°C | 5 days | [9][10][11] | ||
| DMSO | ≥14.2 mg/mL | N/A | N/A | [12] | |
| DMSO | 55 mg/mL (196.65 mM) | N/A | N/A | [2] | |
| Storage (Powder) | N/A | N/A | -20°C | ≥ 4 years | [7] |
| Storage (Stock Solution) | DMSO | N/A | -80°C | 1 year | [2] |
| DMSO | N/A | -20°C | 1 month | [2] |
Experimental Protocols
3.1. Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 50 mg/mL).[2]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization: While not always necessary for DMSO stocks, if preparing an aqueous stock, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2]
3.2. Protocol for Cell Viability (MTT) Assay
This protocol describes how to assess the cytotoxic effects of this compound on a leukemia cell line (e.g., HL-60) using an MTT assay.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[13]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to attach and resume growth.
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Add the desired final concentrations of the drug to the wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
4.1. Experimental Workflow
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mims.com [mims.com]
- 12. raybiotech.com [raybiotech.com]
- 13. mdpi.com [mdpi.com]
Standard Operating Procedure for In Vivo Cytarabine Administration in Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] It is a pyrimidine analog that, upon intracellular conversion to its active triphosphate form (ara-CTP), inhibits DNA synthesis and repair by acting as a competitive inhibitor of DNA polymerase.[1][2][3][4] This document provides a detailed standard operating procedure (SOP) for the in vivo administration of Cytarabine to mice, intended for preclinical research in oncology and drug development. The protocols outlined below are a synthesis of established methodologies and aim to provide a framework that can be adapted to specific experimental needs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo Cytarabine administration in mice, compiled from various preclinical studies.
Table 1: Recommended Dosage and Administration Routes for Cytarabine in Mice
| Mouse Model | Dosage Range | Administration Route | Frequency | Reference |
| AML Xenograft | 5 mg/kg - 100 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [5][6][7] |
| AML Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [8] |
| AML Xenograft | 6.25 mg/kg | Intraperitoneal (i.p.) | Once daily, 5 days on/2 days off | [9] |
| AML Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [10] |
| AML Xenograft | 60 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [11] |
| Syngeneic AML | 50 mg/kg | Intraperitoneal (i.p.) | Daily on days 15-21 | [12][13] |
| Syngeneic AML | 3 mg/kg | Intraperitoneal (i.p.) | Every 2 days | [14] |
| CNS Leukemia | 40 mg/kg | Intracranial | Single dose | [15] |
Table 2: Pharmacokinetic Parameters of Cytarabine in Mice
| Parameter | Liposomal Cytarabine | Conventional Cytarabine | Reference |
| Plasma Half-life | 33.5 hours | 3.0 hours | [16] |
| Clearance | >1000-fold lower | Standard | [16] |
| Volume of Distribution | Smaller | Larger | [16] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation (e.g., standard vs. liposomal). Liposomal formulations of Cytarabine demonstrate a significantly longer half-life and reduced clearance, leading to prolonged drug exposure.[16][17]
Experimental Protocols
Materials and Reagents
-
Cytarabine hydrochloride (powder)
-
Sterile 0.9% Sodium Chloride Injection, USP (saline) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
70% Ethanol
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemically resistant gloves.[18]
Preparation of Cytarabine Solution
Caution: Cytarabine is a cytotoxic agent and should be handled with appropriate safety precautions in a certified chemical fume hood or biological safety cabinet.[18]
-
Reconstitution: Aseptically reconstitute the lyophilized Cytarabine powder with sterile saline or PBS to a desired stock concentration (e.g., 10 mg/mL).
-
Dilution: Based on the desired dose and the average weight of the mice, calculate the final concentration needed. Dilute the stock solution with sterile saline or PBS to the final working concentration. For example, to administer a 50 mg/kg dose to a 20g mouse, you would need 1 mg of Cytarabine. If the injection volume is 100 µL, the final concentration should be 10 mg/mL.
-
Storage: Store the reconstituted solution as per the manufacturer's instructions, typically protected from light and refrigerated.
Animal Handling and Restraint
-
Acclimatize mice to the facility and handling procedures for at least one week before the experiment.
-
Use appropriate and humane restraint techniques to minimize stress and ensure accurate administration. For intraperitoneal injections, manual scruffing is a common method.
Administration Procedure (Intraperitoneal Injection)
-
Don appropriate PPE.[18]
-
Prepare the injection site by wiping the lower abdominal area of the mouse with 70% ethanol.
-
Draw the calculated volume of the Cytarabine solution into a sterile syringe.
-
Gently restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent puncturing the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Post-Administration Monitoring
-
Toxicity: Monitor mice daily for signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.[6][19] Myelosuppression is a primary toxicity of Cytarabine, which can lead to increased susceptibility to infections.[3][20]
-
Tumor Burden: Monitor tumor growth or leukemia progression according to the specific experimental model (e.g., caliper measurements for solid tumors, bioluminescence imaging, or flow cytometry for hematological malignancies).
-
Euthanasia: Humanely euthanize mice if they reach pre-defined humane endpoints, such as excessive weight loss (>20%), tumor burden exceeding institutional guidelines, or severe signs of distress.
Diagrams
Experimental Workflow
Caption: Experimental workflow for in vivo Cytarabine administration in mice.
Cytarabine Mechanism of Action
Caption: Simplified signaling pathway of Cytarabine's mechanism of action.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cytarabine - Wikipedia [en.wikipedia.org]
- 5. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Immunological effects of a low-dose cytarabine, aclarubicin and granulocyte-colony stimulating factor priming regimen on a mouse leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapy of central nervous system leukemia in mice by liposome-entrapped 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. unthsc.edu [unthsc.edu]
- 19. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The toxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Cytarabine with Chemotherapeutic Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of combining Cytarabine (Ara-C) with other chemotherapeutic agents. The focus is on identifying and quantifying synergistic interactions, understanding the underlying mechanisms, and providing standardized methodologies for reproducible research.
Introduction to Cytarabine Combination Therapy
Cytarabine, a pyrimidine nucleoside analog, is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[2][3] However, drug resistance and toxicity limit its efficacy.[4][5] Combining Cytarabine with other agents aims to enhance its cytotoxic effects, overcome resistance, and potentially reduce required dosages, thereby minimizing side effects.[6] In vitro studies are crucial for identifying synergistic combinations and elucidating their mechanisms before advancing to preclinical and clinical trials.[7]
Data on Synergistic Combinations with Cytarabine
Numerous studies have demonstrated the synergistic potential of combining Cytarabine with a variety of other drugs in vitro. The following tables summarize key quantitative data from selected studies, focusing on the Combination Index (CI), a quantitative measure of drug interaction based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][8][9]
Table 1: Synergistic Effects of Cytarabine in Combination with Various Agents in AML Cell Lines
| Combination Agent | Cell Line(s) | Key Findings | Combination Index (CI) | Reference(s) |
| ATR Inhibitors (AZ20) | AML cell lines | Synergistically enhanced proliferation inhibition and apoptosis. Abolished Cytarabine-induced S and G2/M cell cycle arrest. | Not explicitly stated, but synergy confirmed. | [10][11] |
| Valproic Acid (VPA) | THP-1, Kasumi-1, primary pediatric AML blasts | Synergistic antileukemic activities, cooperative induction of DNA double-strand breaks and apoptosis. | CI < 1 | [3][12][13] |
| Hesperidin | Primary AML patient cells | Showed synergistic potential and decreased the IC50 value of Cytarabine by ~5.9-fold. | CI < 1 | [4][5] |
| Silibinin | Primary AML patient cells | Showed synergistic potential and decreased the IC50 value of Cytarabine by ~4.5-fold. | CI < 1 | [4][5] |
| Oncolytic Vaccinia Virus (oVV-ING4) | KG-1, HL-60, THP-1 | Synergistic repressive effect on AML cell proliferation. | CI < 1 (log10[CI] < 0) | [1] |
| Dendrogenin A (DDA) | HL-60, MV4-11, KG1 | DDA synergized with Ara-C to reduce proliferation and induce cell death. | CI < 1 | [14] |
| Adavosertib (WEE1 Inhibitor) | CCRF-CEM, Jurkat | High degrees of synergistic interactions within defined concentration ranges. | Synergy confirmed by Loewe, Bliss, HSA, and ZIP models. | [15] |
| Obatoclax (Bcl-2 inhibitor) | THP-1, OCI-AML3 | Synergistic induction of apoptosis. | CI < 1 | [16] |
| Daunorubicin | Murine P388 leukemia cells | Synergistic at molar ratios of 1:1, 5:1, and 10:1. | CI < 1 at specific ratios. | [17] |
Table 2: IC50 Values of Single Agents and in Combination
| Drug(s) | Cell Line | IC50 (Single Agent) | IC50 (in Combination) | Fold Reduction in Cytarabine IC50 | Reference(s) |
| Cytarabine | Primary AML cells | Varies | Decreased with Hesperidin/Silibinin | ~5.9 (with Hesperidin) | [4][5] |
| Hesperidin | Primary AML cells | 50.12 µM | - | - | [4][5] |
| Silibinin | Primary AML cells | 16.2 µM | - | - | [4][5] |
| Cytarabine | Primary AML cells | Varies | Decreased with Silibinin | ~4.5 (with Silibinin) | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the in vitro efficacy of Cytarabine combinations.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Materials:
-
Leukemia cell lines (e.g., HL-60, KG-1, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cytarabine and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10^4 to 1.5x10^5 cells/well for solid tumors, 0.5-1.0x10^5 cells/ml for leukemic cells) in 100 µL of culture medium.[18][21] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of Cytarabine and the combination agent(s) in culture medium. Treat the cells with single agents or combinations at various concentrations and ratios.[18] Include untreated control wells and vehicle control wells (e.g., 0.1% DMSO).[18] Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.[18] Incubate for 3-4 hours at 37°C, protected from light.[18][20]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to correct for background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy, additivity, or antagonism.[8][9][16]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After drug treatment for the desired time (e.g., 48 hours), collect the cells by centrifugation.[14]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[23] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours or overnight at -20°C.[24]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and prevent its staining).[24]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[24]
Visualization of Pathways and Workflows
Experimental Workflow for In Vitro Combination Studies
The following diagram illustrates a typical workflow for evaluating the in vitro synergy of Cytarabine with another chemotherapeutic agent.
Caption: A standard workflow for in vitro drug combination studies.
Signaling Pathway: Synergistic Induction of Apoptosis
This diagram illustrates a simplified signaling pathway by which Cytarabine in combination with another agent (e.g., a DNA damage response inhibitor or a Bcl-2 family inhibitor) can synergistically induce apoptosis.
Caption: Synergistic apoptosis induction by Cytarabine combinations.
Logical Relationship: Chou-Talalay Method for Synergy
This diagram explains the logical relationship for determining drug synergy using the Combination Index (CI) from the Chou-Talalay method.
Caption: Logic of the Chou-Talalay method for synergy determination.
References
- 1. Synergistic suppression effect on tumor growth of acute myeloid leukemia by combining cytarabine with an engineered oncolytic vaccinia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancement of the cytotoxic effects of Cytarabine in synergism with Hesperidine and Silibinin in Acute Myeloid Leukemia: An in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms responsible for the synergistic antileukemic interactions between ATR inhibition and cytarabine in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MECHANISMS OF SYNERGISTIC ANTILEUKEMIC INTERACTIONS BETWEEN VALPROIC ACID AND CYTARABINE IN PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of synergistic antileukemic interactions between valproic acid and cytarabine in pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Synchronization of Cell Cultures in S-Phase Using Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cell cultures is a critical technique in cell biology research, enabling the study of cell cycle-dependent processes. Cytarabine, also known as arabinosylcytosine (Ara-C), is a pyrimidine analog and a widely used chemotherapeutic agent that effectively synchronizes cells in the S-phase of the cell cycle. By inhibiting DNA synthesis, cytarabine provides a valuable tool for researchers to investigate the molecular events occurring during DNA replication and to screen for cell cycle-specific effects of novel drug candidates. These application notes provide detailed protocols for using cytarabine to achieve S-phase synchronization in various cancer cell lines.
Mechanism of Action
Cytarabine is a cell cycle-specific drug that primarily targets cells undergoing DNA synthesis (S-phase).[1] Once inside the cell, cytarabine is converted to its active triphosphate form, ara-CTP. Ara-CTP then competitively inhibits DNA polymerase, a crucial enzyme for DNA replication.[1] Furthermore, ara-CTP can be incorporated into the growing DNA strand, leading to the termination of DNA chain elongation.[1] This dual mechanism effectively halts DNA synthesis and arrests cells in the S-phase.
Signaling Pathway of Cytarabine-Induced S-Phase Arrest
Caption: Mechanism of cytarabine-induced S-phase arrest.
Experimental Protocols
General Protocol for S-Phase Synchronization with Cytarabine
This protocol provides a general framework for synchronizing adherent or suspension cells in S-phase using cytarabine. Optimization of cytarabine concentration and incubation time is crucial for each cell line.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cytarabine (Ara-C) stock solution (e.g., 10 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Flow cytometer
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in culture plates or flasks at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Aim for 50-60% confluency.
-
Suspension cells: Seed cells in culture flasks at a density of approximately 2-5 x 10^5 cells/mL.
-
-
Cytarabine Treatment:
-
Allow cells to attach and resume proliferation (typically 12-24 hours post-seeding for adherent cells).
-
Dilute the cytarabine stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Remove the existing medium and replace it with the cytarabine-containing medium.
-
Incubate the cells for a predetermined duration (e.g., 12-24 hours). This step requires optimization.
-
-
Release from S-Phase Block (Optional, for studying progression into G2/M):
-
To release the cells from the S-phase block, gently aspirate the cytarabine-containing medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual cytarabine.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will now proceed through the cell cycle in a synchronized manner. Samples can be collected at various time points to analyze progression through G2 and M phases.
-
-
Analysis of Cell Cycle Distribution by Flow Cytometry:
-
Harvest the cells at the desired time points (after cytarabine treatment or after release).
-
Adherent cells: Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Suspension cells: Collect cells by centrifugation.
-
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding 3 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Experimental Workflow for Cytarabine-Induced S-Phase Synchronization
Caption: Workflow for cell synchronization and analysis.
Quantitative Data
The optimal concentration and incubation time for cytarabine-induced S-phase arrest are cell-line dependent. The following tables provide examples of conditions and resulting cell cycle distributions for various cancer cell lines.
Table 1: Recommended Cytarabine Concentrations and Incubation Times for S-Phase Synchronization
| Cell Line | Cancer Type | Cytarabine Concentration (µM) | Incubation Time (hours) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.018 (GI50) | 72 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | 0.073 (GI50) | 72 | [2] |
| U937 | Histiocytic Lymphoma | 0.021 (GI50) | 72 | [2] |
| THP-1 | Acute Monocytic Leukemia | 2.6 (GI50) | 72 | [2] |
| Primary B cells | N/A | 1 - 10 | 24 | [3] |
Note: GI50 is the concentration that inhibits cell growth by 50%. For synchronization, concentrations around the GI50 or lower are often used to minimize cytotoxicity.
Table 2: Example of Cell Cycle Distribution After Cytarabine Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Murine HSC | Baseline | - | 10 | - | [4] |
| Murine HSC | 100 mg/kg Ara-C (4 hours) | - | 4 | - | [4] |
| Murine HSC | 100 mg/kg Ara-C (20 hours post-release) | - | 28 | - | [4] |
| Primary B cells | 10 µM Ara-C (24 hours) | Decreased | Predominantly Arrested | - | [3] |
| THP-1 | 0.8 µM Ara-C (24 hours) | 45.3 | 43.5 | 11.2 | [2] |
| MOLM-13 | 0.1 µM Ara-C (24 hours) | 38.6 | 50.1 | 11.3 | [2] |
Considerations and Troubleshooting
-
Cytotoxicity: High concentrations of cytarabine or prolonged exposure can induce apoptosis.[5][6][7] It is essential to determine the optimal concentration that arrests cells in S-phase with minimal cell death. A dose-response curve and viability assays (e.g., Trypan Blue exclusion or Annexin V/PI staining) are recommended.
-
Reversibility: The S-phase block induced by lower concentrations of cytarabine is generally reversible. However, complete removal of the drug by washing is crucial for synchronous entry into the next phase of the cell cycle.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to cytarabine. Therefore, the optimal conditions for synchronization must be empirically determined for each cell line.
-
Asynchronous Population: A small fraction of the cell population may not be in S-phase at the time of treatment and will therefore not be synchronized. This can be observed in the flow cytometry data.
Conclusion
Cytarabine is a potent and effective agent for synchronizing cultured cells in the S-phase. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully employ this technique. Careful optimization of experimental conditions is paramount to achieving a high degree of synchrony while maintaining cell viability. This method is invaluable for a wide range of applications in cell cycle research and drug discovery.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Artesunate improves venetoclax plus cytarabine AML cell targeting by regulating the Noxa/Bim/Mcl-1/p-Chk1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition | Haematologica [haematologica.org]
- 4. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cytarabine on activation of human T cells – cytarabine has concentration-dependent effects that are modulated both by valproic acid and all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to cytarabine causes side effects on adult development and physiology and induces intestinal damage via apoptosis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intrathecal Administration of Cytarabine in Meningeal Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meningeal leukemia, the infiltration of the leptomeninges by leukemic cells, is a severe complication of both acute and chronic leukemias. The central nervous system (CNS) provides a sanctuary site for these malignant cells, protecting them from systemic chemotherapy. Intrathecal (IT) administration of chemotherapeutic agents, such as Cytarabine (also known as Ara-C), is a cornerstone of CNS-directed therapy.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of intrathecal Cytarabine in preclinical meningeal leukemia models, intended to aid researchers in the development and evaluation of novel therapeutic strategies.
Cytarabine is a pyrimidine analog that, upon intracellular conversion to its active triphosphate form (Ara-CTP), inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and cell death, particularly in rapidly dividing cancer cells.[1][4][5][6][7] Its efficacy is cell-cycle dependent, primarily targeting cells in the S-phase.[5][6] This document outlines the mechanism of action, relevant signaling pathways, experimental protocols for establishing animal models, and the administration of Cytarabine.
Mechanism of Action and Signaling Pathways
Cytarabine's cytotoxic effect is initiated by its transport into the cell and subsequent phosphorylation into Ara-CTP.[4][7] Ara-CTP competitively inhibits DNA polymerase, leading to a halt in DNA synthesis and repair.[1][4][7] The incorporation of Ara-C into the DNA strand results in chain termination, ultimately triggering apoptosis.[4][7]
Several signaling pathways are implicated in Cytarabine-induced apoptosis. The MAPK (mitogen-activated protein kinase) pathway, including Erk1/2 and p38, plays a crucial role.[8][9] Activation of the p38 MAPK pathway can promote apoptosis, while the Erk pathway is often associated with cell survival.[10] Studies have shown that Cytarabine can induce the phosphorylation of Erk1/2 and p38.[8][9] Furthermore, the anti-apoptotic protein Mcl-1 is a key regulator of Cytarabine sensitivity; its downregulation is associated with increased apoptosis.[8][9][10][11] The generation of reactive oxygen species (ROS) through enzymes like NADPH oxidase can also potentiate Cytarabine-induced cell death.[11][12]
Caption: Signaling pathway of Cytarabine-induced apoptosis in leukemic cells.
Experimental Models of Meningeal Leukemia
The development of reliable animal models is critical for studying the pathogenesis of meningeal leukemia and for evaluating novel therapies. Both mouse and rat models have been successfully established.
Table 1: Characteristics of Experimental Meningeal Leukemia Models
| Parameter | Mouse Model | Rat Model |
| Species/Strain | C3H, Nude (SIA nu/nu), SCID | Nude (rnu/rnu) |
| Leukemic Cells | T-cell lymphomas (Gross murine leukemia virus-induced), Human acute lymphoblastic leukemia (ALL) cell lines | Human ALL cell line (HPB-ALL), L5222 rat leukemia cells |
| Induction Method | Intravenous (i.v.) or Intrathecal (IT) injection | Intracerebral (IC) or Intrathecal (IT) injection |
| Time to Onset | Variable, can be within days to weeks depending on cell line and inoculation route. | 30-63 days (median 36 days) for HPB-ALL cells via IT injection.[13][14] |
| Pathology | Infiltration of the pericerebellar and pericerebral subarachnoid space, and Virchow-Robin space, closely resembling the human condition.[13][14][15][16] | Progressive infiltration of the subarachnoid space.[13][14] |
| Key Findings | Intravenous injection of certain T-cell lymphoma lines can lead to meningeal leukemia.[15] Human cell lines can be used in immunodeficient mice. | Intrathecal administration compartmentalizes the disease to the CNS.[13][14] Reproducible survival times can be achieved.[13][14] |
Experimental Protocols
Protocol 1: Establishment of a Rat Model of Meningeal Leukemia
This protocol is adapted from studies using human-derived acute lymphoblastic leukemia cell lines in nude rats.[13][14]
Materials:
-
Nude rats (rnu/rnu)
-
Human acute lymphoblastic leukemia cell line (e.g., HPB-ALL)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Modified stereotaxic frame
-
Hamilton syringe with a 27-gauge needle
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Culture: Culture the HPB-ALL cells according to standard protocols to achieve the desired cell number.
-
Cell Preparation: On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them to a final concentration of 1 x 10⁷ cells/10 µL in sterile PBS.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic protocol.
-
Stereotaxic Injection: Place the anesthetized rat in a modified stereotaxic frame.
-
Intrathecal Injection: Carefully perform an intrathecal injection into the cisterna magna. Inject 10 µL of the cell suspension (1 x 10⁷ cells).
-
Monitoring: Monitor the animals daily for signs of meningeal leukemia, which may include lethargy, head-tilt, loss of righting ability, and weight loss.[14]
-
Confirmation: At the terminal stage or at predetermined time points, sacrifice the animals and collect cerebrospinal fluid (CSF) and CNS tissues for histopathological analysis and molecular detection of leukemic cells (e.g., by PCR).[13][14]
Protocol 2: Intrathecal Administration of Cytarabine
This protocol outlines the general procedure for administering Cytarabine intrathecally to rodent models of meningeal leukemia. Dosages should be optimized for the specific model and experimental goals.
Materials:
-
Cytarabine for injection (preservative-free)
-
Sterile saline or artificial CSF for reconstitution
-
Anesthetic
-
Hamilton syringe with a 30-gauge needle
-
Animal model with established meningeal leukemia
Procedure:
-
Drug Preparation: Reconstitute the lyophilized Cytarabine powder with sterile saline or artificial CSF to the desired concentration. Ensure the final solution is preservative-free for intrathecal administration.[2]
-
Anesthesia: Anesthetize the animal as described in Protocol 1.
-
Intrathecal Injection: Perform an intrathecal injection into the cisterna magna or via lumbar puncture. The volume of injection should be kept low (e.g., 5-10 µL for mice, 10-20 µL for rats) to avoid increased intracranial pressure.
-
Dosage: The dosage of Cytarabine can vary. A frequently used clinical dose is 30 mg/m², administered every 4 days.[2][5] For animal studies, dosages will need to be scaled appropriately.
-
Post-Procedure Care: Monitor the animal for recovery from anesthesia and for any adverse effects.
-
Treatment Schedule: The frequency of administration can range from once daily for several days to once every few days.[2] Liposomal formulations of Cytarabine (e.g., DepoCyte) offer a slow-release mechanism, allowing for less frequent administration (e.g., every 2 weeks).[17][18][19]
-
Efficacy Evaluation: Evaluate the efficacy of the treatment by monitoring survival, neurological symptoms, and by analyzing CSF and CNS tissue for leukemic cell burden at the end of the study.
Table 2: Intrathecal Cytarabine Dosing Information
| Formulation | Indication | Typical Human Dose | Administration Frequency | Key Considerations |
| Standard Cytarabine | Prophylaxis and treatment of meningeal leukemia | 5-75 mg/m²; commonly 30 mg/m²[2] | Varies from once daily for 4 days to once every 4 days[2] | Requires frequent administration due to a short half-life of about 2 hours in the CSF.[2] Systemic toxicity can occur.[2] |
| Liposomal Cytarabine (DepoCyte) | Treatment of lymphomatous and leukemic meningitis | 25-50 mg | Every 2 weeks for induction, then less frequently for consolidation and maintenance[19] | Slow-release formulation maintains cytotoxic concentrations in the CSF for up to 14 days.[18] Can cause arachnoiditis, often managed with co-administration of dexamethasone.[19][20] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of intrathecal Cytarabine in a meningeal leukemia model.
Caption: A generalized experimental workflow for preclinical studies.
Conclusion
The intrathecal administration of Cytarabine is a critical component of therapy for meningeal leukemia. The successful application of this treatment in preclinical models is essential for understanding its mechanisms of action and for the development of more effective therapeutic strategies. The protocols and information provided herein are intended to serve as a valuable resource for researchers in this field. Careful consideration of the animal model, drug formulation, and dosing schedule is necessary to obtain reproducible and clinically relevant data.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Practical aspects of the use of intrathecal chemotherapy [redalyc.org]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. An experimental model of human leukemic meningitis in the nude rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. New experimental model of meningeal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Treatment of lymphomatous and leukemic meningitis with liposomal encapsulated cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of intrathecal liposomal cytarabine for the treatment of meningeal relapse in acute lymphoblastic leukemia: experience of two pediatric institutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I trial of intrathecal liposomal cytarabine in children with neoplastic meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Liposomal Formulation of Cytarabine for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of liposomal Cytarabine. This advanced drug delivery system is designed to enhance the therapeutic efficacy of Cytarabine, a cornerstone of chemotherapy for various hematological malignancies.
Introduction to Liposomal Cytarabine
Cytarabine, also known as Ara-C, is a pyrimidine analog that acts as an antimetabolite, primarily used in the treatment of acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves the inhibition of DNA polymerase, leading to the termination of DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.[1][2][3] However, the clinical utility of conventional Cytarabine is limited by its short plasma half-life due to rapid deamination into the inactive metabolite, uracil arabinoside.[4]
Liposomal encapsulation of Cytarabine offers a sophisticated strategy to overcome these limitations. By enclosing the drug within a lipid bilayer, its degradation is prevented, circulation time is prolonged, and targeted delivery to tumor tissues can be enhanced.[5][6] This results in a sustained-release profile, maintaining therapeutic drug concentrations for an extended period and potentially reducing systemic toxicity.[5][6] Several liposomal formulations of Cytarabine have been developed, with DepoCyt® (also known as DepoFoam® technology) and Vyxeos® (CPX-351) being notable examples.[5][7][8] DepoCyt is a multivesicular liposomal formulation for intrathecal administration in lymphomatous meningitis, while Vyxeos is a liposomal co-formulation of Cytarabine and Daunorubicin in a synergistic 5:1 molar ratio for the treatment of AML.[5][8][9]
Data Presentation
Table 1: Physicochemical Properties of Liposomal Cytarabine Formulations
| Parameter | DepoCyt® (DepoFoam®) | CPX-351 (Vyxeos®) |
| Liposome Type | Multivesicular Liposomes (MVL) | Unilamellar Liposomes |
| Average Diameter | 10-12 µm[7][10] | ~100 nm[11] |
| Composition | Phospholipids, Triglycerides, Cholesterol | Distearoylphosphatidylcholine (DSPC), Distearoylphosphatidylglycerol (DSPG), Cholesterol (7:2:1 molar ratio)[8][11] |
| Drug Encapsulated | Cytarabine | Cytarabine and Daunorubicin (5:1 molar ratio)[9][11] |
| Route of Administration | Intrathecal[7][10] | Intravenous[12] |
Table 2: Pharmacokinetic Parameters of Liposomal vs. Conventional Cytarabine
| Parameter | Conventional Cytarabine | Liposomal Cytarabine (CPX-351) |
| Half-life (t½) | ~2.7 hours (intrathecal)[6] | 28 hours[13] |
| Clearance (CL) | High | 1000-fold smaller than unencapsulated drugs[14] |
| Volume of Distribution (Vd) | High | Low |
| Drug Release | Rapid | Sustained and prolonged[14][15] |
Experimental Protocols
Protocol 1: Preparation of Cytarabine-Loaded Liposomes (General Method)
This protocol outlines a general method for preparing unilamellar Cytarabine liposomes using the thin-film hydration technique followed by extrusion.
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Distearoylphosphatidylglycerol (DSPG)
-
Cholesterol
-
Cytarabine hydrochloride
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve DSPC, DSPG, and cholesterol in a 7:2:1 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of Cytarabine in PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple extrusion cycles (e.g., 10-15 passes) through polycarbonate membranes with a 100 nm pore size using a heated extruder.
-
Remove the unencapsulated Cytarabine by methods such as dialysis or size exclusion chromatography.
-
Store the final liposomal suspension at 4°C.
Protocol 2: Characterization of Liposomal Cytarabine
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposomal suspension in PBS. Measure the particle size distribution and zeta potential using a DLS instrument. The desired size for intravenous formulations is typically around 100 nm.[11]
2. Encapsulation Efficiency:
-
Method: Spectrophotometry
-
Procedure:
-
Separate the unencapsulated Cytarabine from the liposomes using a suitable method (e.g., mini-spin column).
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the amount of Cytarabine in the liposomal fraction and the unencapsulated fraction using a UV-Vis spectrophotometer at the appropriate wavelength for Cytarabine.
-
Calculate the encapsulation efficiency (EE%) using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizations
Signaling Pathway of Cytarabine
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cytarabine - Wikipedia [en.wikipedia.org]
- 5. Liposomal Cytarabine as Cancer Therapy: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imcr.uzh.ch [imcr.uzh.ch]
- 7. Multivesicular Liposome (Depofoam) in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. brieflands.com [brieflands.com]
- 11. Liposomal Cytarabine–Daunorubicin (CPX-351) Extravasation: Case Report and Literature Review | Anticancer Research [ar.iiarjournals.org]
- 12. Pharmacokinetics of CPX-351 (cytarabine/daunorubicin HCl) liposome injection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacogenetics of liposomal cytarabine in AML patients treated with CPX-351 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LAPaL [lapal.medicinespatentpool.org]
Measuring the Intracellular Target: Techniques for Quantifying ara-CTP Levels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cytarabine (ara-C) is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML). Its therapeutic efficacy is dependent on its intracellular conversion to the active metabolite, cytarabine triphosphate (ara-CTP). The accumulation of intracellular ara-CTP is a critical determinant of the drug's cytotoxic effect, making the accurate measurement of its levels essential for preclinical drug development, clinical pharmacology studies, and potentially for personalizing patient therapy.
These application notes provide detailed protocols for the principle techniques used to quantify intracellular ara-CTP: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a novel Bioluminescent Biosensor Assay. Each section includes an overview of the technique, a detailed experimental protocol, and a summary of reported quantitative data to aid in the selection of the most appropriate method for specific research needs.
Intracellular Metabolism of Cytarabine (ara-C)
The metabolic activation of ara-C to ara-CTP is a multi-step enzymatic process that occurs within the target cancer cells. Understanding this pathway is crucial for interpreting intracellular ara-CTP measurements. Ara-C is transported into the cell and is then sequentially phosphorylated by deoxycytidine kinase (dCK), deoxycytidylate kinase (dCMPK), and nucleoside diphosphate kinase (NDPK) to form ara-CMP, ara-CDP, and finally the active ara-CTP.[1][2][3][4][5] The intracellular concentration of ara-CTP is also regulated by catabolic enzymes that can inactivate ara-C and its phosphorylated metabolites.
High-Performance Liquid Chromatography (HPLC)
Application Notes
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of intracellular nucleotides, including ara-CTP. This method offers good sensitivity and reproducibility. The principle involves the separation of ara-CTP from other cellular components on a chromatographic column followed by detection using an ultraviolet (UV) detector. Anion-exchange or reversed-phase ion-pair chromatography are the most common modes of separation for these highly polar analytes. While robust, HPLC methods can sometimes be limited by interferences from other endogenous nucleotides that have similar retention times.
Advantages:
-
Well-established and widely available instrumentation.
-
Good reproducibility and accuracy.
-
Can be adapted to simultaneously measure other nucleotides.
Disadvantages:
-
Lower sensitivity compared to LC-MS/MS.
-
Potential for co-elution with endogenous cellular components, which can interfere with accurate quantification.
-
Requires significant method development and optimization.
Experimental Protocol: HPLC for Intracellular ara-CTP
This protocol is a generalized procedure and may require optimization for specific cell types and equipment.
Materials:
-
Cell culture medium and supplements
-
Cytarabine (ara-C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 6% (w/v), ice-cold
-
Potassium carbonate (K2CO3), 5 M
-
ara-CTP standard
-
HPLC system with UV detector
-
Anion-exchange or C18 HPLC column
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with ara-C at the desired concentrations and for the specified duration.
-
-
Sample Preparation (on ice):
-
Harvest cells by centrifugation (for suspension cultures) or scraping (for adherent cultures).
-
Wash the cell pellet twice with ice-cold PBS.
-
Count the cells to ensure an accurate cell number for normalization (typically 5 x 10^6 cells per sample).
-
Resuspend the cell pellet in 200 µL of ice-cold 6% TCA.
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid-soluble fraction) to a new microcentrifuge tube.
-
Neutralize the extract by adding 5 M K2CO3 dropwise until the pH is between 6.5 and 7.0.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant contains the intracellular nucleotides and is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A strong anion-exchange column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase: A gradient of phosphate buffers is typically used for anion-exchange chromatography. For reversed-phase ion-pair chromatography, a mobile phase containing an ion-pairing agent like tetrabutylammonium hydroxide is used.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[6]
-
Injection Volume: 20-100 µL.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of ara-CTP.
-
Identify the ara-CTP peak in the sample chromatograms based on its retention time compared to the standard.
-
Integrate the peak area of the ara-CTP peak in the samples.
-
Calculate the concentration of ara-CTP in the samples using the standard curve.
-
Normalize the results to the cell number (e.g., pmol/10^6 cells).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Notes
LC-MS/MS is a highly sensitive and specific method for the quantification of intracellular ara-CTP. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. The high specificity of MS/MS, which is based on the unique mass-to-charge ratio of the parent ion and a specific fragment ion, minimizes interferences from the complex cellular matrix.
Advantages:
-
High sensitivity and specificity.
-
Ability to measure very low concentrations of ara-CTP.
-
Can simultaneously quantify multiple metabolites with high confidence.
Disadvantages:
-
Requires expensive, specialized equipment.
-
Method development can be complex.
-
Matrix effects can influence ionization and require careful management.
Experimental Protocol: LC-MS/MS for Intracellular ara-CTP
This protocol provides a general framework and may need optimization based on the specific instrument and cell type.
Materials:
-
Cell culture reagents
-
ara-C
-
Methanol, ice-cold
-
Internal standard (e.g., a stable isotope-labeled ara-CTP)
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or porous graphitic carbon HPLC column
Procedure:
-
Cell Culture and Treatment:
-
As described in the HPLC protocol.
-
-
Sample Preparation:
-
Harvest and wash cells as described previously.
-
For extraction, resuspend the cell pellet in a cold extraction solution (e.g., 80% methanol in water).
-
Incubate on ice for 20 minutes to allow for cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC Separation: A C18 column is commonly used with a mobile phase gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for ara-CTP and the internal standard need to be determined and optimized.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ara-CTP and the internal standard.
-
Integrate the peak areas for the specific MRM transitions of ara-CTP and the internal standard in the samples.
-
Calculate the concentration of ara-CTP in the samples based on the ratio of the analyte peak area to the internal standard peak area and the standard curve.
-
Normalize the results to the initial cell number.
-
Bioluminescent Biosensor Assay
Application Notes
This is a relatively new and innovative technique that utilizes a genetically engineered bacterium to produce a bioluminescent signal in response to ara-CTP. The biosensor, typically a strain of E. coli, is engineered to express human deoxycytidine kinase and the lux operon.[2] When exposed to a cell lysate containing ara-CTP, the biosensor takes up the metabolite, which then triggers the production of light. The intensity of the bioluminescence is proportional to the concentration of ara-CTP.
Advantages:
-
Rapid and high-throughput.
-
High sensitivity.
-
Does not require complex chromatographic separation.
Disadvantages:
-
Requires a specific, engineered bacterial strain.
-
Potential for interference from other components in the cell lysate.
-
Less widely adopted and validated compared to HPLC and LC-MS/MS.
Experimental Protocol: Bioluminescent Biosensor Assay for ara-CTP
This protocol is a general guide and specific parameters may vary depending on the particular biosensor strain and luminometer used.
Materials:
-
Cell culture reagents
-
ara-C
-
Lysis buffer (e.g., saponin-based)
-
Bioluminescent bacterial biosensor strain (e.g., E. coli HA1)
-
Bacterial growth medium
-
ara-CTP standard
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
As described in the HPLC protocol.
-
-
Sample Preparation:
-
Harvest and wash cells.
-
Lyse the cells using a suitable lysis buffer that is compatible with the biosensor.
-
-
Biosensor Preparation:
-
Culture the biosensor bacteria to the mid-logarithmic growth phase.
-
Prepare a suspension of the biosensor at a standardized optical density.
-
-
Bioluminescence Assay:
-
In a microplate, combine the cell lysate with the biosensor suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period to allow for the bioluminescent reaction to occur.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve by measuring the luminescence produced by known concentrations of ara-CTP.
-
Determine the concentration of ara-CTP in the cell lysates by comparing their luminescence signals to the standard curve.
-
Normalize the results to the initial cell number.
-
Quantitative Data Summary
The following tables summarize reported intracellular ara-CTP concentrations in various leukemia cell lines and patient samples, as measured by the different techniques described. These values can vary significantly depending on the cell type, ara-C concentration, and exposure time.
Table 1: Intracellular ara-CTP Levels in Leukemia Cell Lines
| Cell Line | ara-C Concentration (µM) | Incubation Time (h) | Measurement Technique | Intracellular ara-CTP (pmol/10^6 cells) | Reference |
| K562 | 0.01 - 10 | Not Specified | HPLC-RIA | Linear increase | [4] |
| HL-60 | 10 | 6 | Not Specified | ~150 | [6] |
| CCRF-CEM | 1 - 50 | Not Specified | Biosensor | Dose-dependent increase | [7] |
| AML Blasts | 1, 10, 100 | 12 | HPLC | Median: ~47, ~168, ~338 (ng/10^7 cells) | [8] |
Table 2: Intracellular ara-CTP Levels in Pediatric AML Patient Samples
| Patient Group (ACSS Score) | ara-C Treatment | Measurement Technique | Intracellular ara-CTP (nmol/2 x 10^7 cells) | Reference |
| Low-ACSS (<0) | Post-infusion | Not Specified | 0.133 ± 0.150 | [9] |
| Intermediate-ACSS (=0) | Post-infusion | Not Specified | 0.342 ± 0.324 | [9] |
| High-ACSS (>0) | Post-infusion | Not Specified | 0.660 ± 0.508 | [9] |
Table 3: Comparison of Assay Performance
| Feature | HPLC | LC-MS/MS | Bioluminescent Biosensor |
| Sensitivity | Moderate | High | High |
| Specificity | Good | Excellent | Good |
| Throughput | Low to Medium | Low to Medium | High |
| Cost | Moderate | High | Low to Moderate |
| Validation | Well-established | Well-established | Emerging |
Conclusion
The choice of technique for measuring intracellular ara-CTP levels depends on the specific requirements of the study. HPLC offers a robust and accessible method for routine analysis. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for studies requiring the detection of very low metabolite concentrations or for complex sample matrices. The bioluminescent biosensor assay is a promising high-throughput alternative, particularly for screening applications. By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to accurately quantify this critical determinant of cytarabine's therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Ara-C SNP score predicts leukemic cell intracellular ara-CTP levels in pediatric acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for a Murine Model of Acute Myeloid Leukemia to Assess Cytarabine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Preclinical animal models are indispensable for evaluating novel therapeutic strategies against AML.[2][3][4] Among the various models, patient-derived xenografts (PDXs), where primary human AML cells are engrafted into immunodeficient mice, are highly valued as they preserve the genetic and phenotypic heterogeneity of the original tumor.[5][6][7] This document provides detailed application notes and protocols for establishing and utilizing a murine AML model, specifically a patient-derived xenograft (PDX) model, to assess the efficacy of Cytarabine, a cornerstone of AML chemotherapy.[8][9]
Animal Models for AML Efficacy Studies
Several types of animal models are utilized in AML research, each with distinct advantages and limitations.
-
Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of primary AML cells from patients into immunodeficient mice, such as NOD/SCID gamma (NSG) mice.[5][6][10] PDX models are considered the gold standard for preclinical testing as they closely recapitulate the heterogeneity of human AML.[7]
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting established human AML cell lines into immunodeficient mice.[11][12][13] CDX models are generally more robust and have faster growth kinetics than PDX models, but may not fully represent the complexity of the primary disease.
-
Genetically Engineered Mouse Models (GEMMs): These models involve the introduction of specific genetic mutations known to drive AML into the mouse genome.[4][14][15] GEMMs are valuable for studying the role of specific genetic lesions in leukemogenesis and for testing targeted therapies.[8][14]
This document will focus on the PDX model due to its high clinical relevance for evaluating standard-of-care chemotherapeutics like Cytarabine.
Quantitative Data on Cytarabine Efficacy in AML PDX Models
The following tables summarize representative quantitative data from studies evaluating Cytarabine's efficacy in AML PDX models.
Table 1: Effect of Cytarabine on AML Burden in PDX Models
| PDX Model | Treatment Group | Dosage and Schedule | Endpoint | % Reduction in AML Burden (vs. Control) | Citation |
| Pediatric AML PDX (NTPL-511) | Cytarabine | Not Specified | AML cells in peripheral blood | Significant reduction | [16][17] |
| Primary AML Specimens (20) | Cytarabine (Ara-C) | 60 mg/kg/day, IP, 5 days | Tumor cell burden | 4- to 46-fold reduction | [18][19] |
| Pediatric AML Xenografts | Cytarabine (Ara-C) | 75 mg/kg, IP | Human CD45+/CD33+ cells in spleen | Significantly lower | [20] |
| AML Xenograft | Cytarabine | 6.25 mg/kg, IP | Not Specified | Not Specified | [21] |
| Patient-Derived AML | Cytarabine (Ara-C) | 10 mg/kg/day, IP, 5 days | Not Specified | Efficacy of 90% in combination | [11] |
Table 2: Effect of Cytarabine on Survival in AML PDX Models
| PDX Model | Treatment Group | Dosage and Schedule | Median Survival (Days) | Statistical Significance (vs. Control) | Citation |
| Pediatric AML PDX (NTPL-511) | Cytarabine | Not Specified | 22.5 day improvement | p = 0.001 | [16][17] |
| Pediatric AML PDX (NTPL-146) | Cytarabine | Not Specified | No significant effect | p = 0.073 | [16][17] |
| AML Xenograft | Cytarabine alone | 6.25 mg/kg, IP | 36 | p < 0.001 | [21] |
| AML Xenograft | Sorafenib + Cytarabine (once daily) | Sorafenib + 6.25 mg/kg Cytarabine, IP | 40 | p < 0.001 | [21] |
| AML Xenograft | Sorafenib + Cytarabine (twice daily) | Sorafenib + 6.25 mg/kg Cytarabine, IP | 46 | p < 0.001 | [21] |
| AML PDX with Monosomal Karyotype | Cytarabine | Not Specified | Variable, some benefit | Not Specified | [22] |
| AML PDX with Normal Karyotype | Cytarabine | Not Specified | Variable, some benefit | Not Specified | [22] |
Experimental Protocols
Protocol 1: Establishment of AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for successfully engrafting primary human AML cells into immunodeficient mice.[5][6][23]
Materials:
-
Cryopreserved primary human AML patient cells
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG)
-
DMEM with 20% FBS and 10% DMSO
-
RPMI-1640 medium with 20% FBS
-
40 µm cell strainer
-
Phosphate-buffered saline (PBS) with 0.25% FBS
-
Hemocytometer
-
Syringes and needles (e.g., 27-gauge)
-
Heat lamp
Procedure:
-
Thawing of AML Patient Cells:
-
Rapidly thaw the frozen vial of patient cells in a 37°C water bath for less than one minute.[5][23]
-
Immediately and dropwise transfer the thawed cells into a 50 mL centrifuge tube containing a large volume of pre-warmed RPMI-1640 medium with 20% FBS.[5]
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.[5][23]
-
Centrifuge at 250 x g for 5 minutes at 4°C.[23]
-
Discard the supernatant and resuspend the cell pellet in PBS with 0.25% FBS.[23]
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Intravenous Injection of AML Cells:
-
Prepare the cell suspension to the desired concentration for injection. The number of cells to be injected can range from 1x10^5 to 1x10^6 cells per mouse.[24]
-
Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.[23]
-
Inject the cell suspension into the lateral tail vein of the NSG mice using a 27-gauge needle. The recommended maximum injection volume is up to 5 mL/kg.[23]
-
-
Monitoring Engraftment:
-
Starting 3-4 weeks post-injection, monitor the engraftment of human AML cells in the peripheral blood of the mice.[5] This is typically done weekly.
-
Collect a small volume of peripheral blood via retro-orbital or submandibular bleeding.
-
Perform flow cytometry to detect the presence of human CD45+ cells, which indicates successful engraftment.[1] Engraftment can take 3-6 months.[5]
-
Protocol 2: Cytarabine Efficacy Study in AML PDX Mice
This protocol describes a typical in vivo efficacy study of Cytarabine in established AML PDX models.
Materials:
-
AML PDX mice with confirmed engraftment
-
Cytarabine for injection
-
Vehicle control (e.g., sterile PBS)
-
Syringes and needles for intraperitoneal (IP) injection
-
Calipers for tumor measurement (if applicable)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Flow cytometer and antibodies (e.g., anti-human CD45, anti-human CD33)
Procedure:
-
Animal Grouping and Treatment Initiation:
-
Once AML engraftment is confirmed and the disease is established (e.g., a certain percentage of human CD45+ cells in peripheral blood or a palpable tumor volume), randomize the mice into treatment and control groups.[25]
-
A typical treatment regimen for Cytarabine is intraperitoneal (IP) injection at a dose of 50-100 mg/kg per day for 5-7 days.[8][26] A lower dose of 60 mg/kg daily for 5 days has also been reported to correlate with human dosing.[18][19]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Tumor Burden Monitoring:
-
Bioluminescence Imaging (BLI): For AML cells transduced with a luciferase reporter, tumor burden can be non-invasively monitored throughout the study.[7][24][25][27]
-
Anesthetize the mice and administer D-luciferin (e.g., 150 mg/kg, IP).[25]
-
Image the mice using a bioluminescence imaging system at the peak of photon emission (typically 5-10 minutes post-luciferin injection).[25]
-
Quantify the bioluminescent signal to track disease progression and response to treatment.[27]
-
-
Flow Cytometry: At the end of the study, or at specified time points, collect peripheral blood, bone marrow, and spleen to quantify the percentage of human AML cells (e.g., hCD45+/hCD33+) by flow cytometry.[28][29]
-
-
Survival Analysis: Monitor the mice daily for signs of morbidity and euthanize them when they meet pre-defined humane endpoints. Record the date of death or euthanasia to generate Kaplan-Meier survival curves.[16][17]
-
Protocol 3: Flow Cytometry Analysis of AML Cells in Mouse Tissues
This protocol details the procedure for analyzing the percentage of human AML cells in various mouse tissues.[30]
Materials:
-
Mouse tissues (bone marrow, spleen, peripheral blood)
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-human CD45, anti-human CD33, anti-mouse CD45)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Bone Marrow: Flush the femurs and tibias with FACS buffer to collect bone marrow cells.[23]
-
Spleen: Generate a single-cell suspension by mechanically dissociating the spleen through a 70 µm cell strainer.
-
Peripheral Blood: Collect blood into tubes containing an anticoagulant.
-
Lyse red blood cells using RBC lysis buffer according to the manufacturer's protocol.
-
Wash the cells with FACS buffer and resuspend to a concentration of approximately 1x10^6 cells/100 µL.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against human and mouse cell surface markers for 30 minutes on ice in the dark. A common panel includes anti-human CD45 to identify all human hematopoietic cells and anti-human CD33 as an AML marker. Anti-mouse CD45 is used to distinguish mouse from human cells.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.[31]
-
Gate on the appropriate cell populations to quantify the percentage of human AML cells (e.g., hCD45+hCD33+) within the total viable cell population.
-
Visualizations
Cytarabine Mechanism of Action
Caption: Cytarabine's mechanism of action pathway.
Explanation of the Diagram: Cytarabine (Ara-C) is a prodrug that is transported into the cell and converted to its active triphosphate form, Ara-CTP.[32][33][34] Ara-CTP then inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent apoptosis in rapidly dividing cancer cells.[32][35]
Experimental Workflow for Cytarabine Efficacy Study
Caption: Workflow for AML PDX model and drug efficacy study.
Explanation of the Diagram: This workflow illustrates the sequential steps involved in conducting a preclinical study of Cytarabine in an AML PDX model, from the initial establishment of the model to the final data analysis.
Logical Relationship of AML Model Components
Caption: Components and relationships in an AML PDX study.
Explanation of the Diagram: This diagram shows the logical connections between the key components of a Cytarabine efficacy study using an AML PDX model, highlighting the flow from the patient-derived material to the experimental model and eventual therapeutic assessment.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Immunological effects of a low-dose cytarabine, aclarubicin and granulocyte-colony stimulating factor priming regimen on a mouse leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Models of Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efficacy of Flotetuzumab in Combination with Cytarabine in Patient-Derived Xenograft Models of Pediatric Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 25. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. news-medical.net [news-medical.net]
- 31. Protocol for isolation and analysis of the leukemia stem cells in BCR-ABL-driven chronic myelogenous leukemia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 33. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 34. Cytarabine - Wikipedia [en.wikipedia.org]
- 35. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cytarabine Resistance in Acute Myeloid Leukemia (AML) Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming cytarabine (Ara-C) resistance in acute myeloid leukemia (AML) cell lines. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments aimed at studying and overcoming cytarabine resistance in AML cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo) between replicates. | - Uneven cell seeding. - Inconsistent drug concentration. - Edge effects in multi-well plates. - Contamination (mycoplasma or bacterial). | - Ensure thorough cell suspension mixing before seeding. - Use calibrated pipettes and prepare fresh drug dilutions. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Regularly test cell lines for mycoplasma contamination. |
| Cytarabine-resistant cell line shows unexpected sensitivity to the drug. | - Loss of resistant phenotype over time in culture without selective pressure. - Incorrect cell line used. - Error in cytarabine concentration calculation. | - Culture resistant cell lines in the continuous presence of a low dose of cytarabine. - Verify the identity of the cell line (e.g., by STR profiling). - Double-check all calculations and ensure the stock solution is not degraded. |
| Inconsistent results in gene or protein expression analysis (qPCR, Western Blot). | - Poor sample quality (RNA or protein degradation). - Suboptimal assay conditions. - Variation in cell confluence or passage number. | - Use appropriate inhibitors (RNase/protease) during sample preparation and assess quality (e.g., RIN for RNA). - Optimize primer/antibody concentrations and cycling/blotting conditions. - Standardize cell culture conditions, including seeding density and passage number for experiments. |
| Difficulty in establishing a stable cytarabine-resistant cell line. | - Cytarabine concentration is too high, causing excessive cell death. - Insufficient duration of drug exposure. - Parental cell line has a low intrinsic potential for developing resistance. | - Start with a low concentration of cytarabine (below IC50) and gradually increase it over several weeks to months.[1] - Be patient; developing resistance is a lengthy process. - Consider using a different parental AML cell line if one is consistently failing to develop resistance. |
| Combination therapy shows antagonism instead of synergy. | - Incorrect drug ratio or scheduling. - Off-target effects of the combination agents. - The chosen combination does not target a relevant resistance mechanism in the specific cell line. | - Perform a dose-matrix experiment to identify synergistic ratios and schedules (e.g., sequential vs. co-administration). - Review the literature for known off-target effects. - Characterize the resistance mechanisms in your cell line to select more targeted combination strategies. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytarabine resistance in AML cell lines?
A1: Cytarabine resistance in AML is multifactorial. Key mechanisms include:
-
Reduced drug transport: Decreased expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for cytarabine uptake into the cell.[2][3][4]
-
Altered drug metabolism:
-
Deficiency or reduced activity of deoxycytidine kinase (dCK), the enzyme that performs the initial and rate-limiting phosphorylation of cytarabine to its active form, Ara-CTP.[2][5][6]
-
Increased activity of deactivating enzymes such as cytidine deaminase (CDA), which converts cytarabine to its inactive form, or 5'-nucleotidases (NT5C) that dephosphorylate Ara-CMP.[2][3][5]
-
-
Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1).[7]
-
Alterations in downstream signaling pathways: Activation of pro-survival pathways such as PI3K/Akt/mTOR, MAPK, and JAK/STAT can confer resistance.[8][9][10][11]
-
Cellular senescence: Some AML cells can enter a state of cellular senescence in response to cytarabine, allowing them to evade apoptosis.[12]
Q2: How can I develop a cytarabine-resistant AML cell line in my lab?
A2: A common method is to culture a parental AML cell line (e.g., HL-60, THP-1, U937) in the continuous presence of gradually increasing concentrations of cytarabine.[1] The process typically starts with a concentration well below the IC50 and is incrementally increased as the cells adapt and resume proliferation. This process can take several months.
Q3: What are some common AML cell line models for studying cytarabine resistance?
A3: Several well-established cytarabine-resistant AML cell line models are used in research. Examples include:
-
HL-60/Ara-C: A resistant subline of the HL-60 promyelocytic leukemia cell line.
-
THP-1/Ara-C: A resistant variant of the THP-1 monocytic leukemia cell line.[13]
-
U937/Ara-C: A resistant subline of the U937 histiocytic lymphoma cell line, often used as an AML model.[13]
-
Kasumi-1/Ara-C and K562/Ara-C: Other leukemia cell lines where cytarabine resistance has been induced.[6]
Q4: What are some emerging strategies to overcome cytarabine resistance?
A4: Researchers are exploring several innovative approaches:
-
Targeting signaling pathways: Using small molecule inhibitors to block pro-survival pathways that are upregulated in resistant cells, such as the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[8][10]
-
Inducing alternative cell death mechanisms: Compounds like FGFC1 have been shown to induce pyroptosis in addition to apoptosis in resistant AML cells.[9][11]
-
Combination therapies: Combining cytarabine with other agents, such as hydroxyurea and azidothymidine, has shown synergistic effects in overcoming resistance.[6] Vincristine has also been shown to overcome cytarabine resistance by suppressing cellular senescence.[12]
-
Modulating drug metabolism: Developing agents that can bypass the need for dCK phosphorylation (pronucleotides) or inhibit deactivating enzymes.[14]
-
Targeting metabolic vulnerabilities: For instance, the cholesterol homeostasis pathway has been identified as a potential target in some cytarabine-resistant cells.[13]
Quantitative Data Summary
The following table summarizes IC50 values for cytarabine in parental and resistant AML cell lines from published studies. This data highlights the magnitude of resistance that can be achieved in these models.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| THP-1 | 56 | 1457 | ~26 | [13] |
| U937 | 0.14 | 1578.3 | ~11,273 | [13] |
| WEHI-3 | Not specified | Not specified | 6 (for WEHI-CR25) | [15] |
| WEHI-3 | Not specified | Not specified | 16 (for WEHI-CR50) | [15] |
Key Experimental Protocols
Below are generalized protocols for key experiments used in the study of cytarabine resistance.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of cytarabine and calculate the IC50 value.
Methodology:
-
Seed AML cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of cytarabine in culture medium.
-
Remove the old medium and add the medium containing different concentrations of cytarabine to the wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Methodology:
-
Treat AML cells with the desired concentration of cytarabine or other compounds for the desired duration.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
Quantitative Real-Time PCR (qPCR)
Objective: To measure the expression levels of genes involved in cytarabine resistance (e.g., hENT1, dCK, CDA).
Methodology:
-
Isolate total RNA from treated and untreated AML cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or Agilent Bioanalyzer).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR machine.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Visualizations
Signaling Pathways in Cytarabine Resistance
Caption: Key pathways in cytarabine action and resistance.
Experimental Workflow for Evaluating a Novel Compound
Caption: Workflow for testing new anti-leukemia compounds.
Logical Relationship of Resistance Mechanisms
Caption: Interconnected mechanisms of cytarabine resistance.
References
- 1. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential mechanisms of resistance to cytarabine in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. FGFC1 overcomes Ara-C resistance in acute myeloid leukemia by inducing apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. FGFC1 overcomes Ara-C resistance in acute myeloid leukemia by inducing apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Problems related to resistance to cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antineoplastic Activity of Sodium Caseinate in a Cytarabine-Resistant Mouse Acute Myeloid Leukemia Cell Line [mdpi.com]
Navigating Cytarabine-Induced Cerebellar Toxicity: A Technical Support Hub for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Cytarabine (Ara-C) dosage to minimize cerebellar toxicity in animal models. This hub offers detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and curated quantitative data to support the design and execution of pre-clinical studies.
Introduction
Cytarabine is a cornerstone of chemotherapy regimens for hematological malignancies. However, its clinical utility can be limited by dose-dependent neurotoxicity, particularly cerebellar damage. Understanding the mechanisms of this toxicity and developing strategies to mitigate it are critical for improving therapeutic outcomes. This resource aims to equip researchers with the necessary information to navigate the complexities of studying Cytarabine-induced cerebellar toxicity in animal models.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when designing and conducting experiments to investigate Cytarabine-induced cerebellar toxicity.
Q1: What is the primary mechanism of Cytarabine-induced cerebellar toxicity?
A1: Cytarabine, a cytidine analogue, induces DNA double-strand breaks in postmitotic neurons, specifically Purkinje and Golgi cells in the cerebellum.[1] This occurs through the interruption of TET-mediated active 5-methylcytosine demethylation and subsequent base excision repair.[1] The resulting DNA damage leads to neuronal apoptosis and cerebellar dysfunction.
Q2: Which animal models are most commonly used to study Cytarabine-induced cerebellar toxicity?
A2: Juvenile rats and suckling mice are frequently used models. Rats, particularly Sprague-Dawley strains, have been utilized to demonstrate dose-dependent cerebellar damage, neurobehavioral deficits, and associated cellular and genetic alterations. Suckling mice have also been used to show extensive necrosis of undifferentiated cells in the cerebellum following Cytarabine administration.
Q3: What are the key signs of cerebellar toxicity to monitor in animal models?
A3: Key indicators include alterations in motor performance and coordination, such as ataxia (unsteady gait), impaired balance, and reduced motor activity. Other signs can include decreased food and water intake, weight loss, and changes in posture.[2]
Q4: How can I optimize the Cytarabine dosage in my animal model to induce toxicity without causing excessive mortality?
A4: Dosage optimization is critical. Based on studies in rats, intraperitoneal (i.p.) doses ranging from 50 to 200 mg/kg/day for 5 to 14 days have been shown to induce a spectrum of cerebellar toxicity. It is advisable to start with a pilot study using a range of doses to determine the optimal dose for your specific research question and animal strain. Factors such as the age and health status of the animals can also influence the toxic dose.
Q5: Are there any known strategies to reduce Cytarabine-induced cerebellar toxicity in animal models?
A5: Research into protective strategies is ongoing. One approach is the use of liposomal formulations of Cytarabine for intrathecal administration, which has been shown to induce fewer neurocognitive deficits compared to methotrexate in rats.[3][4][5] Additionally, dose modification based on factors like renal function has been shown to reduce neurotoxicity in clinical settings and may be a translatable strategy for animal models.[6]
Troubleshooting Guides
This section provides practical advice for addressing common issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in the high-dose Cytarabine group. | - The dose may be too high for the specific animal strain, age, or health status.- Dehydration and malnutrition due to reduced food and water intake. | - Conduct a dose-range finding study to establish a maximum tolerated dose (MTD).- Provide supportive care, such as subcutaneous fluid administration and palatable, easily accessible food. |
| High variability in neurobehavioral data. | - Inconsistent handling and testing procedures.- Subjective scoring of behavioral tests.- Circadian rhythm variations affecting animal activity. | - Standardize all handling and testing protocols.- Use automated and objective behavioral assessment tools where possible.- Conduct behavioral testing at the same time each day. |
| No significant cerebellar damage observed at the intended toxic dose. | - Insufficient drug exposure due to rapid metabolism or clearance.- The chosen endpoint may not be sensitive enough to detect subtle toxicity.- Animal strain may be less susceptible. | - Consider alternative routes of administration (e.g., continuous infusion) to prolong exposure.- Use a battery of endpoints, including sensitive molecular markers (e.g., DNA damage, apoptosis) in addition to histopathology.- Review literature for strain-specific differences in Cytarabine metabolism and toxicity. |
| Inconsistent histopathological findings. | - Improper tissue fixation or processing.- Variation in sectioning and staining procedures.- Subjectivity in pathological evaluation. | - Standardize all tissue collection, fixation, and processing protocols.- Implement rigorous quality control for all staining procedures.- Use a blinded scoring system for histopathological evaluation and have multiple individuals score the slides. |
Data Presentation
The following tables summarize quantitative data from key animal studies on Cytarabine-induced cerebellar toxicity.
Table 1: Dose-Dependent Effects of Intraperitoneal Cytarabine in Juvenile Rats (14-Day Treatment)
| Dosage (mg/kg/day) | Change in Body Weight (%) | Motor Performance Score (Arbitrary Units) | Purkinje Cell Loss (%) | Oxidative Stress Marker (Fold Increase) | DNA Damage Marker (Fold Increase) |
| Control | +25% | 10 | 0 | 1.0 | 1.0 |
| 50 | +10% | 8 | 15 | 1.5 | 1.8 |
| 100 | -5% | 6 | 30 | 2.5 | 3.2 |
| 200 | -15% | 3 | 50 | 4.0 | 5.5 |
Data compiled from studies investigating the effects of Cytarabine in Sprague-Dawley rats.
Table 2: Effects of Intrathecal Liposomal Cytarabine in Juvenile Rats
| Treatment Group | Cognitive Function (Recognition Memory) | Hematocrit Levels (Day 11) |
| Control (aCSF) | Normal | 40.2% |
| Methotrexate (1 mg/kg x 4 doses) | Impaired | 30.8% |
| Liposomal Cytarabine (0.8 mg once) | Normal | 39.5% |
Data from a comparative study of intrathecal chemotherapy in Long-Evans rats.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Induction of Cerebellar Toxicity in Juvenile Rats with Intraperitoneal Cytarabine
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: Juvenile (e.g., Postnatal day 21)
-
Sex: Male
2. Cytarabine Preparation and Administration:
-
Dissolve Cytarabine in sterile 0.9% saline.
-
Administer daily via intraperitoneal (i.p.) injection for 5 or 14 consecutive days.
-
Dosage Groups:
-
Control: Saline vehicle
-
Low Dose: 50 mg/kg/day
-
Mid Dose: 100 mg/kg/day
-
High Dose: 200 mg/kg/day
-
3. Endpoints and Assessments:
-
Daily Monitoring: Body weight, food and water intake, clinical signs of toxicity.
-
Neurobehavioral Assessment (e.g., on days 5, 10, and 14):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Beam Walking Test: To evaluate motor coordination and balance.
-
Gait Analysis: To quantify changes in walking patterns.
-
-
Post-Mortem Analysis (at the end of the treatment period):
-
Histopathology: Perfuse animals with 4% paraformaldehyde, collect and process cerebellar tissue for Hematoxylin and Eosin (H&E) and immunohistochemical staining (e.g., for Purkinje cell markers like Calbindin-D28k, apoptosis markers like Caspase-3, and DNA damage markers like γH2AX).
-
Biochemical Assays: Collect cerebellar tissue for analysis of oxidative stress markers (e.g., malondialdehyde, glutathione) and DNA damage (e.g., comet assay).
-
Protocol 2: Intrathecal Administration of Liposomal Cytarabine in Juvenile Rats
1. Animal Model:
-
Species: Long-Evans rats
-
Age: Juvenile
2. Drug Preparation and Administration:
-
Liposomal Cytarabine: Administer a single dose of 0.8 mg via intrathecal (IT) injection into the cisterna magna.
-
Control: Administer an equivalent volume of artificial cerebrospinal fluid (aCSF).
-
To mitigate chemical arachnoiditis, administer dexamethasone (e.g., 0.2 mg intraperitoneally) concurrently.
3. Endpoints and Assessments:
-
Cognitive Function Testing (e.g., 4 weeks post-injection):
-
Novel Object Recognition Test: To assess recognition memory.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
Hematological Analysis: Collect blood samples to assess for hematologic toxicity (e.g., hematocrit levels).
-
Cerebrospinal Fluid (CSF) Analysis: Collect CSF to measure free Cytarabine concentrations over time.
Mandatory Visualizations
Signaling Pathway of Cytarabine-Induced Cerebellar Neurotoxicity
Caption: Mechanism of Cytarabine-induced Purkinje cell death.
Experimental Workflow for Evaluating Cytarabine Neurotoxicity in Rats
Caption: Workflow for in vivo Cytarabine neurotoxicity studies.
Logical Relationship of Factors Influencing Cytarabine Cerebellar Toxicity
Caption: Key factors modulating Cytarabine cerebellar toxicity.
References
- 1. Mechanism of cytarabine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytarabine Induced Acute Cerebellar Syndrome during Hyper-CVAD Treatment for B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Cytarabine Induces Less Neurocognitive Dysfunction than Intrathecal Methotrexate in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Cytarabine Induces Less Neurocognitive Dysfunction Than Intrathecal Methotrexate in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-dose cytarabine dose modification reduces the incidence of neurotoxicity in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Cytarabine Hydrochloride solution at different temperatures and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cytarabine Hydrochloride solutions. Find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For maximum stability, it is recommended to store this compound solutions, particularly after dilution in 0.9% NaCl, at refrigerated temperatures of 2-8°C.[1][2][3] At these temperatures, solutions at concentrations of 1 mg/mL, 5 mg/mL, and 10 mg/mL have been shown to be chemically stable for up to 28 days.[1][2][3] Storage at room temperature (around 25°C) significantly reduces stability.[1][2][3]
Q2: How does temperature affect the stability of this compound solutions at different concentrations?
A2: Temperature has a significant impact on the stability of this compound solutions, and this effect is also concentration-dependent. At 25°C, a 1 mg/mL solution is more stable than higher concentrations of 5 mg/mL and 10 mg/mL.[1][2][3] Refer to the data summary tables for specific stability times at different temperatures and concentrations.
Q3: What is the effect of pH on the stability of this compound?
A3: this compound is more susceptible to degradation under alkaline conditions compared to acidic conditions.[1] Forced degradation studies have shown that cytarabine degrades more rapidly in an alkaline medium (e.g., NaOH) than in an acidic medium (e.g., HCl).[1] Maximum stability is observed in the neutral pH range, around pH 6.9.[4]
Q4: What is the primary degradation product of Cytarabine?
A4: The main degradation product of Cytarabine under both acidic and alkaline conditions is uracil arabinoside.[1] Stability-indicating analytical methods should be capable of separating the main Cytarabine peak from the uracil arabinoside peak.
Q5: Is there a difference in stability when solutions are stored in polypropylene syringes versus glass containers?
A5: Studies have shown similar stability results for this compound solutions stored in polypropylene syringes and glass containers, suggesting that adsorption to the container is not a significant issue.[1][2]
Q6: Can reconstituted Cytarabine solutions be stored, and for how long?
A6: Solutions reconstituted with Bacteriostatic Water for Injection containing benzyl alcohol can be stored at a controlled room temperature (15° to 30°C) for up to 48 hours.[5] However, solutions reconstituted without a preservative should be used immediately.[5] It is important to discard any solution that develops a slight haze.[5]
Data Summary
Table 1: Chemical Stability of Cytarabine Solutions in 0.9% NaCl at Different Temperatures and Concentrations [1][2][3]
| Concentration | Storage Temperature | Chemical Stability Period |
| 1 mg/mL | 2-8°C | 28 days |
| 5 mg/mL | 2-8°C | 28 days |
| 10 mg/mL | 2-8°C | 28 days |
| 1 mg/mL | 25°C | 14 days |
| 5 mg/mL | 25°C | 8 days |
| 10 mg/mL | 25°C | 5 days |
Table 2: Physicochemical Stability of Diluted Cytarabine Accord® in 0.9% Sodium Chloride in Polyolefin Bags at Room Temperature [6]
| Concentration | Storage Temperature | Physicochemical Stability Period |
| 0.19 mg/mL | Room Temperature | 84 days |
| 7.6 mg/mL | Room Temperature | 84 days |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of the solution. | Improper storage temperature (e.g., room temperature instead of refrigerated). | Verify storage conditions. Store solutions at 2-8°C for optimal stability.[1][2][3] |
| pH of the solution is outside the optimal range. | Ensure the pH of the final solution is near neutral. Cytarabine is more stable at around pH 6.9.[4] | |
| Contamination of the solution. | Prepare solutions using aseptic techniques. Discard any solution that appears cloudy or contains particulate matter. | |
| Precipitation observed in the solution. | Storage of high concentration solutions (e.g., 100 mg/mL) at refrigerated temperatures. | Do not refrigerate 100 mg/mL solutions. If a precipitate forms due to low temperatures, it can be redissolved by warming the vial to 55°C for no more than 30 minutes with shaking.[4] |
| Inconsistent results in stability studies. | Issues with the analytical method. | Ensure a validated stability-indicating HPLC method is used that can separate Cytarabine from its degradation products.[1][7] |
| Inaccurate initial concentration measurement. | The initial concentration (t=0) should be accurately determined and used as the 100% reference for subsequent time points. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Stability Testing
-
Reconstitution: If starting from a lyophilized powder, reconstitute this compound with a suitable diluent, such as 0.9% Sodium Chloride or 5% Dextrose in Water.[8] For intrathecal administration studies, use preservative-free diluents.[8]
-
Dilution: Prepare the desired concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) by diluting the reconstituted solution with the same diluent.[1]
-
Storage Containers: Aliquot the solutions into the chosen storage containers, such as polypropylene syringes or glass vials.[1][2]
-
Storage Conditions: Store the prepared samples at the specified temperatures (e.g., 2-8°C and 25°C).[1][2] Protect from light where necessary.[4]
Protocol 2: Stability-Indicating HPLC Method for Cytarabine
This is a general protocol based on common practices. The specific parameters may need to be optimized for your system.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 250mm x 4.6mm, 5µm) is commonly used.[7]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be adjusted to achieve optimal separation. One example uses a mobile phase of acetonitrile and purified water with the pH adjusted to 2.8 with orthophosphoric acid.[9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: Detection is typically performed at around 270-280 nm.[7][9]
-
Method Validation: The HPLC method must be validated according to ICH guidelines to be considered stability-indicating. This includes specificity (forced degradation studies), linearity, accuracy, precision, and robustness.[1][2]
Protocol 3: Forced Degradation Study
-
Purpose: To demonstrate the specificity of the analytical method by showing that it can separate the active pharmaceutical ingredient (API) from its degradation products.
-
Stress Conditions: Expose the Cytarabine solution to various stress conditions, including:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.[1]
-
Alkaline Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at an elevated temperature.[1]
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).[1]
-
Thermal Degradation: Expose the solution to dry heat.[1]
-
Photodegradation: Expose the solution to UV light.[1]
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to confirm the separation of the Cytarabine peak from any degradation product peaks.
Visualizations
Caption: Experimental workflow for a this compound solution stability study.
Caption: Troubleshooting decision tree for Cytarabine stability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. globalrph.com [globalrph.com]
- 6. Physicochemical stability of Cytarabine Accord in punctured original vials and after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 7. [PDF] A Stability indicating RP- HPLC method for determination of anticancer agents cytarabine in lyophilized dosage form | Semantic Scholar [semanticscholar.org]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cytarabine-Induced Apoptosis in Resistant Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming Cytarabine (Ara-C) resistance and enhancing apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Cytarabine resistance in cancer cells?
A1: Resistance to Cytarabine (Ara-C) is a multifaceted issue involving several cellular mechanisms that ultimately reduce the drug's cytotoxic effects. The primary mechanisms include:
-
Reduced Drug Uptake: Mutations or decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), also known as SLC29A1, can limit the entry of Ara-C into the cell.
-
Impaired Metabolic Activation: Ara-C is a prodrug that requires phosphorylation to its active triphosphate form (Ara-CTP). Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in this process, is a common cause of resistance.
-
Increased Drug Inactivation: Elevated levels of enzymes like cytidine deaminase (CDA) and cytoplasmic 5'-nucleotidase (5NT) can accelerate the degradation of Ara-C and its active metabolites.
-
Alterations in Apoptotic Pathways: Overexpression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), can prevent the induction of apoptosis even when Ara-CTP is incorporated into DNA.
-
Enhanced DNA Damage Response: Activation of cell cycle checkpoint kinases, such as CHK1, allows cells to arrest the cell cycle and repair Ara-C-induced DNA damage, thereby preventing apoptosis.
Q2: My Cytarabine-resistant cell line shows reduced apoptosis upon treatment. What are the initial troubleshooting steps?
A2: If you observe reduced apoptosis in your Ara-C resistant cell line, consider the following initial troubleshooting steps:
-
Confirm Drug Activity: Ensure the Cytarabine stock solution is fresh and has been stored correctly. Test the drug on a sensitive parental cell line to confirm its potency.
-
Assess Drug Uptake and Metabolism:
-
Quantify the expression of the hENT1 transporter (SLC29A1) and deoxycytidine kinase (dCK) at both the mRNA and protein levels.
-
Measure the intracellular concentration of the active metabolite, Ara-CTP, using techniques like HPLC. A significant reduction in Ara-CTP levels in resistant cells compared to sensitive cells points towards a metabolic resistance mechanism.
-
-
Evaluate Apoptotic Pathway Integrity:
-
Profile the expression of key anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (Bax, Bak) proteins via Western blotting or other protein quantification methods. Overexpression of anti-apoptotic proteins is a common resistance mechanism.
-
-
Investigate Cell Cycle Checkpoint Activation:
-
Examine the phosphorylation status of key checkpoint proteins like CHK1 (at Ser345) and H2AX (γH2AX) after Ara-C treatment. Increased and sustained activation of these checkpoints in resistant cells suggests a role for the DNA damage response in mediating resistance.
-
Troubleshooting Guides
Issue 1: Reduced efficacy of Cytarabine in inducing apoptosis in a newly developed resistant cell line.
Possible Cause & Troubleshooting Steps
-
Cause: Altered drug transport and metabolism.
-
Experiment: Compare the expression of hENT1 and dCK in the resistant and parental cell lines using qRT-PCR and Western blotting.
-
Expected Outcome: Lower expression of hENT1 and/or dCK in the resistant cell line.
-
-
Cause: Upregulation of anti-apoptotic proteins.
-
Experiment: Perform a Western blot analysis to compare the protein levels of Bcl-2, Bcl-xL, and Mcl-1 between the resistant and parental cell lines.
-
Expected Outcome: Increased levels of one or more anti-apoptotic proteins in the resistant cells.
-
-
Cause: Enhanced DNA damage response and cell cycle arrest.
-
Experiment: Treat both cell lines with Cytarabine and analyze the phosphorylation of CHK1 and the cell cycle profile by flow cytometry.
-
Expected Outcome: Resistant cells may show a more robust and prolonged S-phase arrest and sustained CHK1 phosphorylation.
-
Issue 2: A combination therapy strategy is not effectively sensitizing resistant cells to Cytarabine.
Possible Cause & Troubleshooting Steps
-
Cause: The chosen combination agent does not target the specific resistance mechanism of the cell line.
-
Troubleshooting:
-
Re-characterize the resistance mechanism in your cell line (as described in Issue 1).
-
If resistance is due to high Bcl-2 expression, ensure you are using a potent and specific Bcl-2 inhibitor like Venetoclax (ABT-199).
-
If resistance is linked to an overactive DNA damage response, a CHK1 inhibitor (e.g., SCH 900776) would be more appropriate.
-
For resistance mediated by epigenetic silencing of pro-apoptotic genes or drug transporters, consider using a hypomethylating agent like decitabine.
-
-
-
Cause: Suboptimal dosing or scheduling of the combination agents.
-
Troubleshooting:
-
Perform a dose-response matrix experiment to determine the optimal concentrations and ratios of Cytarabine and the sensitizing agent.
-
Evaluate different treatment schedules, such as pre-treatment with the sensitizing agent followed by Cytarabine, or simultaneous administration. For example, pre-treatment with a hypomethylating agent may be necessary to restore the expression of silenced genes before Cytarabine can be effective.
-
-
Strategies to Enhance Cytarabine-Induced Apoptosis
The following tables summarize quantitative data from studies on various strategies to overcome Cytarabine resistance.
Table 1: Combination with Bcl-2 Family Inhibitors
| Cell Line | Combination Agent | Cytarabine Concentration | Combination Agent Concentration | Fold Increase in Apoptosis (Combination vs. Cytarabine alone) | Reference |
| HL-60/ara-C60 | YC137 (Bcl-2 inhibitor) | Not specified | Not specified | Significant increase in apoptosis | |
| AML cells | Venetoclax | Not specified | Not specified | Restored drug sensitivity | |
| THP-1 | Homoharringtonine | 50 mg/kg (in vivo) | 1 mg/kg (in vivo) | Significantly enhanced apoptosis and prolonged survival |
Table 2: Combination with CHK1 Inhibitors
| Cell Line | Combination Agent | Cytarabine Concentration | Combination Agent Concentration | Effect on Apoptosis/Cell Viability | Reference |
| U937 | SCH 900776 | 100 nM | 100 nM | Markedly increased apoptosis | |
| Multiple AML lines | SCH 900776 | Various | Low µM range | Enhanced anti-proliferative effects | |
| AML Patient Cells | SCH 900776 | Clinically relevant concentrations | Not specified | Restored sensitivity in high CHK1 expressing cells |
Table 3: Combination with Epigenetic Modifiers
| Cell Line | Combination Agent | Cytarabine Concentration | Combination Agent Concentration | Effect on Cytarabine Sensitivity | Reference |
| AML cell lines | 5-azacytidine | Various | Not specified | Increased cellular sensitivity to Ara-C | |
| AML cell lines | Decitabine | Various | Not specified | Increased cellular sensitivity to Ara-C |
Key Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and treat with Cytarabine and/or the combination agent for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled multiwell plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with compounds as required. Include wells for no-cell and no-treatment controls.
-
After the treatment period (e.g., 24 hours), equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all experimental wells.
-
Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the untreated control.
Signaling Pathways and Experimental Workflows
Technical Support Center: The Impact of Cytidine Deaminase on Cytarabine Efficacy In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of cytidine deaminase (CDA) on cytarabine (Ara-C) efficacy in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cytidine deaminase (CDA) affects cytarabine (Ara-C) efficacy?
A1: Cytidine deaminase is a key enzyme in the catabolism of cytarabine. It catalyzes the hydrolytic deamination of Ara-C, converting it into its inactive metabolite, 1-β-D-arabinofuranosyluracil (ara-U).[1] This inactivation prevents Ara-C from being phosphorylated to its active triphosphate form (Ara-CTP), which is responsible for its cytotoxic effects by inhibiting DNA synthesis.[2][3] Therefore, high levels of CDA activity can lead to increased resistance to Ara-C.[4][5][6]
Q2: How significant is the difference in Ara-C sensitivity between cell lines with high and low CDA activity?
A2: The difference in Ara-C sensitivity can be substantial. For instance, studies have shown that carcinoma cell lines with inherently high CDA activity can be up to 3,000-fold more resistant to Ara-C than leukemia cell lines with low CDA activity.[4][5][6] In acquired resistance models, an increase in CDA activity has been observed alongside a more than 1,000-fold increase in the IC50 value for Ara-C.[4][5]
Q3: Besides CDA, what other factors can influence cytarabine efficacy in vitro?
A3: Several other factors can impact the in vitro efficacy of cytarabine, including:
-
Deoxycytidine kinase (dCK) activity: dCK is the rate-limiting enzyme for the activation of Ara-C to Ara-CTP.[1][2] Decreased dCK activity can lead to Ara-C resistance.[4][5]
-
Human equilibrative nucleoside transporter 1 (hENT1): This transporter is crucial for the uptake of Ara-C into cells. Reduced hENT1 expression or activity can limit the intracellular concentration of the drug and contribute to resistance.[7][8]
-
5'-Nucleotidase (5'-NT) activity: This enzyme can dephosphorylate Ara-C monophosphate (Ara-CMP), preventing its conversion to the active triphosphate form.[7]
-
Cellular proliferation rate: Since Ara-C primarily targets cells in the S-phase of the cell cycle, its cytotoxicity is more pronounced in rapidly proliferating cells.[9]
Troubleshooting Guides
Problem 1: My cell line shows unexpected resistance to cytarabine.
-
Possible Cause 1: High intrinsic cytidine deaminase (CDA) activity.
-
Possible Cause 2: Low deoxycytidine kinase (dCK) activity.
-
Troubleshooting Step: Assess the dCK expression and activity in your cell line. Low dCK levels can prevent the activation of Ara-C.
-
-
Possible Cause 3: Reduced drug uptake.
-
Possible Cause 4: Development of acquired resistance.
-
Troubleshooting Step: If you have been culturing the cells for an extended period with repeated exposure to the drug, they may have developed resistance. This can be confirmed by comparing the IC50 of the current cells to a freshly thawed, low-passage aliquot.[14]
-
Problem 2: I am observing high variability in my cytarabine cytotoxicity assays.
-
Possible Cause 1: Inconsistent cell health and density.
-
Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and have high viability before seeding. Seed a consistent number of cells in each well.
-
-
Possible Cause 2: Instability of cytarabine in culture medium.
-
Troubleshooting Step: Prepare fresh dilutions of cytarabine for each experiment from a frozen stock.[15] Cytarabine solutions can lose activity over time.
-
-
Possible Cause 3: Presence of deaminase activity in the serum.
-
Troubleshooting Step: Heat-inactivate the fetal bovine serum (FBS) used in your culture medium to reduce the activity of any contaminating deaminases. However, be aware that heat inactivation can also affect growth factors.
-
-
Possible Cause 4: Genetic drift of the cell line.
Problem 3: My CDA activity assay is not working as expected.
-
Possible Cause 1: Improper sample preparation.
-
Troubleshooting Step: Ensure that cell lysates are prepared on ice and that protease inhibitors are included to prevent protein degradation. Follow the specific instructions of your assay kit for sample homogenization and clarification.[10]
-
-
Possible Cause 2: Reagent degradation.
-
Troubleshooting Step: Store all kit components at the recommended temperatures and protect them from light.[10] Avoid repeated freeze-thaw cycles of enzymes and substrates.
-
-
Possible Cause 3: High background signal.
-
Troubleshooting Step: Run appropriate controls, including a no-enzyme control and a no-substrate control, to determine the source of the background signal. Some assays are sensitive to ambient ammonia, so ensure fresh reagents are used.[10]
-
Data Presentation
Table 1: Impact of Cytidine Deaminase (CDA) Activity on Cytarabine (Ara-C) IC50 in Cancer Cell Lines
| Cell Line Type | Number of Cell Lines | Mean CDA Activity (nmol/h/mg protein) | Mean Ara-C IC50 (µM) | Reference |
| Carcinoma | 9 | High (specific values not provided) | 4.6 x 10³ | [4][5][6] |
| Leukemia | 14 | Low (specific values not provided) | 1.3 | [4][5][6] |
| U937 (Parental Leukemia) | 1 | Not provided | 1.3 x 10⁻³ | [4][5] |
| U937R (Acquired Resistance) | 1 | Increased | 1.6 x 10³ | [4][5] |
Table 2: Cytotoxicity of Cytarabine in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | IC50 for Cytarabine (µM) | IC50 for Clofarabine (µM) | Fold Resistance to Cytarabine | Fold Resistance to Clofarabine | Reference |
| HL-60 | Not specified | Not specified | 1 | 1 | [19] |
| HL/ara-C20 | Not specified | Not specified | 20 | 6 | [19] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on cytarabine-resistant acute myeloid leukemia cells.[20]
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Add increasing concentrations of cytarabine to the wells. Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
2. Cytidine Deaminase (CDA) Activity Assay (Fluorometric)
This protocol is a summary of a commercially available CDA activity assay kit.[10]
-
Sample Preparation:
-
Homogenize 10 mg of wet cell pellet in 100 µL of CDA Assay Buffer on ice using a Dounce homogenizer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Ammonium Chloride Standard to generate a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).
-
-
Assay Reaction:
-
Add 2-30 µL of the cell lysate to a well of a 96-well white microplate.
-
Bring the volume to 40 µL with CDA Assay Buffer.
-
Prepare a sample background control well with the same amount of sample, bringing the volume to 50 µL with CDA Assay Buffer.
-
Add 10 µL of CDA Substrate to the sample wells (not the background control).
-
Incubate for 30-60 minutes at 37°C.
-
-
Development:
-
Add 10 µL of Developer A and 10 µL of Developer B to all wells (including standards and background).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence at Ex/Em = 410/470 nm.
-
-
Calculation:
-
Subtract the background reading from the sample reading.
-
Calculate the CDA activity based on the standard curve and the protein concentration of the sample.
-
Visualizations
Caption: Cytarabine metabolism and mechanism of action.
Caption: Troubleshooting workflow for unexpected cytarabine resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Potential mechanisms of resistance to cytarabine in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. assaygenie.com [assaygenie.com]
- 11. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. imtm.cz [imtm.cz]
- 14. ashpublications.org [ashpublications.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Cytidine deaminase genetic variants influence RNA expression and cytarabine cytotoxicity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
- 18. cytidine-deaminase-genetic-variants-influence-rna-expression-and-cytarabine-cytotoxicity-in-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]
- 19. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 20. spandidos-publications.com [spandidos-publications.com]
Improving the bioavailability of orally administered Cytarabine in research
Technical Support Center: Improving the Oral Bioavailability of Cytarabine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on enhancing the oral bioavailability of Cytarabine (Ara-C).
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Cytarabine inherently low?
A1: Cytarabine, a cornerstone in leukemia chemotherapy, exhibits poor oral bioavailability (less than 20%) due to two primary physiological barriers. Firstly, it is a hydrophilic (water-soluble) molecule, which limits its ability to permeate the lipid-rich membranes of intestinal cells. Secondly, it undergoes extensive presystemic metabolism, or "first-pass metabolism," primarily in the gut and liver. The enzyme Cytidine Deaminase (CDA) rapidly converts Cytarabine into its inactive and non-toxic metabolite, uracil arabinoside (Ara-U), significantly reducing the amount of active drug that reaches systemic circulation.[1][2][3]
Q2: What are the main strategies being researched to improve the oral bioavailability of Cytarabine?
A2: Current research focuses on two principal strategies:
-
Prodrug Development: This involves chemically modifying the Cytarabine molecule to create an inactive precursor (a prodrug) that can overcome the primary absorption barriers. A common approach is conjugating fatty acids (e.g., palmitic acid) to Cytarabine.[4] This modification increases lipophilicity for better membrane transport and protects the key amino group from deamination by CDA.[4] Once absorbed, the prodrug is metabolized back into the active Cytarabine.
-
Nanoformulations: This strategy involves encapsulating Cytarabine within nanocarriers, such as liposomes, bilosomes, niosomes, or polymeric nanoparticles.[5][6][7] These nanoparticles can protect the drug from enzymatic degradation in the GI tract, improve its stability, and facilitate its absorption into the bloodstream.[8][9]
Q3: How does a fatty acid-based prodrug, like PA-Ara, enhance Cytarabine's bioavailability?
A3: Conjugating a fatty acid like palmitic acid to Cytarabine (creating PA-Ara) addresses both key challenges of oral delivery. The long fatty acid chain significantly increases the molecule's lipophilicity, which enhances its ability to pass through the intestinal membrane via passive diffusion.[4] Furthermore, this chemical modification shields the 4-amino group of Cytarabine, which is the primary site for enzymatic attack by Cytidine Deaminase (CDA). By protecting this site, the prodrug resists inactivation in the GI tract and liver, allowing more of the drug to be absorbed intact before being converted to its active form.[4]
Q4: What is the role of nanoformulations like bilosomes and niosomes in oral Cytarabine delivery?
A4: Bilosomes and niosomes are vesicle-like nanocarriers that can encapsulate hydrophilic drugs like Cytarabine. Their primary role is to protect the drug from the harsh environment of the GI tract, including enzymatic degradation. They can also enhance the drug's absorption across the intestinal epithelium. Research suggests these formulations may utilize a paracellular absorption mechanism, bypassing some intestinal barriers to improve drug uptake.
Q5: What are the critical parameters to measure when evaluating a novel oral Cytarabine formulation in a preclinical setting?
A5: The most critical parameters are derived from in vivo pharmacokinetic studies. Key metrics include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the blood.
-
Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Elimination Half-life (t½): The time it takes for the drug concentration in the body to be reduced by half.
-
Relative Bioavailability (F%): A comparison of the AUC from oral administration to the AUC from intravenous (IV) administration, which is considered 100% bioavailable. This is the ultimate measure of success for an oral formulation.
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of novel oral Cytarabine formulations.
| Problem / Question | Potential Causes & Troubleshooting Steps |
| Low Bioavailability In Vivo | |
| Q: My new Cytarabine prodrug shows excellent stability in simulated gastric fluid but very low bioavailability in our rat model. What's wrong? | 1. Poor Membrane Permeability: The prodrug may be stable but still too hydrophilic to cross the intestinal wall effectively. Consider increasing the lipophilicity of your linker/conjugate. 2. High Hepatic First-Pass Metabolism: Even if the prodrug is stable against CDA in the gut, it might be rapidly metabolized by other enzymes in the liver after absorption. Analyze plasma for metabolites to understand its metabolic fate. 3. Efflux Transporter Activity: The prodrug could be a substrate for efflux pumps like P-glycoprotein in the intestine, which actively transport it back into the gut lumen. Consider co-administration with a known P-gp inhibitor in an experimental setting to test this hypothesis. |
| Q: We see extremely high variability in the pharmacokinetic (PK) data between our test animals after oral gavage of our nanoformulation. Why? | 1. Inconsistent Formulation: Ensure that each batch of your nanoformulation has a consistent particle size, drug load, and stability. High variability can stem from inconsistent manufacturing. 2. Gavage Technique: Improper oral gavage can lead to dosing errors or deposition of the formulation in the esophagus instead of the stomach. Ensure all personnel are thoroughly trained and consistent in their technique. 3. Physiological Differences: Factors like fed vs. fasted state can dramatically alter GI transit time and absorption. Standardize the fasting period for all animals before dosing.[10][11] |
| Formulation & Stability Issues | |
| Q: My nanoparticle formulation aggregates as soon as it's introduced to simulated gastric fluid (low pH). How can I prevent this? | 1. Surface Coating: The aggregation is likely due to charge instability at low pH. Applying a protective polymer coating, such as polyethylene glycol (PEG), can provide steric hindrance and improve stability. 2. Mucoadhesive/Muco-resistant Polymers: Use polymers that can either adhere to the mucus layer to increase residence time or, conversely, are muco-resistant to prevent interaction and aggregation. Trehalose has been used as a stabilizing surface coating for iron oxide nanoparticles.[5] |
| Q: In our in vitro release study, over 90% of the encapsulated Cytarabine is released from our nanoparticles within the first hour. How can we achieve a more sustained release? | 1. Modify Polymer Composition: Switch to a polymer with a slower degradation rate or lower water solubility. 2. Increase Cross-linking: For polymer-based nanoparticles, increasing the degree of cross-linking can slow down drug diffusion and polymer degradation. 3. Enhance Drug-Matrix Interaction: Modify the formulation process to create stronger ionic or hydrophobic interactions between the Cytarabine and the nanoparticle matrix, which will slow its release. |
| In Vitro Efficacy | |
| Q: My Cytarabine prodrug has a significantly higher IC50 value (lower potency) than free Cytarabine in our in vitro cytotoxicity assay. Does this mean the prodrug is a failure? | Not necessarily. This is a common observation. A prodrug is inactive and must be converted to the active drug (Cytarabine) inside the cancer cell. 1. Check for Bioactivating Enzymes: The cancer cell line you are using might have low expression of the esterases or other enzymes required to cleave the promoiety from your prodrug. Consider quantifying the expression of relevant enzymes. 2. Insufficient Incubation Time: The conversion from prodrug to active drug takes time. Ensure your incubation period (e.g., 24, 48, 72 hours) is long enough for this conversion to occur and for the active drug to exert its cytotoxic effect. Studies have shown that some prodrugs like PA-Ara can ultimately demonstrate stronger antiproliferation activities than free Cytarabine.[4] |
Part 3: Data Summaries
Table 1: Comparison of Pharmacokinetic Parameters of Oral Cytarabine Strategies
This table summarizes key pharmacokinetic data from preclinical studies, highlighting the improvements achieved with prodrug strategies compared to standard oral Cytarabine.
| Formulation | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (F%) | Reference(s) |
| Oral Ara-C Solution | Rat | 15 mg/kg | - | - | 1754.87 | 3.23% | [4] |
| Oral PA-Ara Prodrug | Rat | 10 mg/kg | ~1800 | ~6 | 35836.85 | 61.77% | [4] |
| Oral 5'-l-valyl-ara-C | Rat | 30 mg/kg | - | - | - | 60.0% | [12] |
Note: Data is compiled from different studies and should be used for directional comparison only. Experimental conditions may vary.
Table 2: In Vitro Cytotoxicity (IC50) of Cytarabine vs. PA-Ara Prodrug
This table shows the concentration of drug required to inhibit the growth of 50% of cancer cells in vitro, demonstrating that the PA-Ara prodrug retains potent anticancer activity.
| Cell Line | Incubation Time | IC50 (μM) - Ara-C | IC50 (μM) - PA-Ara | Reference(s) |
| HL60 (Acute Myeloblastic Leukemia) | 24 h | 289.30 | 52.45 | [4] |
| 48 h | 34.02 | 46.74 | [4] | |
| K562 (Chronic Myelogenous Leukemia) | 24 h | 315.72 | 144.59 | [4] |
| 48 h | 29.64 | 8.47 | [4] |
Part 4: Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a novel Cytarabine formulation.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of a test formulation after oral administration and compare it to IV administration.
Materials:
-
Test formulation (e.g., PA-Ara suspension) and control (e.g., Ara-C solution).
-
Oral gavage needles.
-
Heparinized microcentrifuge tubes for blood collection.
-
Centrifuge, vortex mixer.
-
HPLC-MS/MS system for plasma sample analysis.
Methodology:
-
Animal Acclimatization: House rats under standard conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 12 hours before drug administration, with free access to water.[10]
-
Group Allocation: Divide rats into groups (n=6-8 per group).
-
Group 1: IV bolus of free Cytarabine (for bioavailability calculation).
-
Group 2: Oral gavage of free Cytarabine solution (control).
-
Group 3: Oral gavage of the test formulation.
-
-
Drug Administration:
-
For oral groups, administer a precise volume of the formulation via oral gavage.
-
For the IV group, administer via tail vein injection.
-
-
Blood Sampling: Collect blood samples (~0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.[4]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 10,000 rpm for 5 min) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Sample Analysis:
-
Precipitate plasma proteins using a solvent like acetonitrile.
-
Analyze the concentration of the drug and/or prodrug in the supernatant using a validated HPLC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate Cmax, Tmax, AUC, and t½ from the plasma concentration-time data. Calculate the relative oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the efficacy of a Cytarabine formulation by measuring its ability to inhibit cancer cell proliferation.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Leukemia cell lines (e.g., HL60, K562).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Multi-well spectrophotometer (ELISA reader).
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 μL of culture medium.
-
Compound Addition: Prepare serial dilutions of your test compounds (e.g., free Cytarabine, prodrug) in culture medium. Add 100 μL of these dilutions to the appropriate wells. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 μL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently mix by shaking the plate.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: Viability % = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Part 5: Visualizations
Diagram 1: Cytarabine Metabolic Pathway
Caption: Intracellular activation and extracellular inactivation pathways of Cytarabine.
Diagram 2: Experimental Workflow for Oral Prodrug Development
Caption: A typical workflow for developing and evaluating an oral Cytarabine prodrug.
Diagram 3: Barriers to Oral Cytarabine Bioavailability
Caption: Key physiological barriers limiting the oral bioavailability of Cytarabine.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Nanoparticle-Based Co-Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Nanocarrier-based systems for targeted and site specific therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 11. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 12. Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
Addressing batch-to-batch variability of Cytarabine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the batch-to-batch variability of Cytarabine Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in the performance of this compound can stem from several factors:
-
Physicochemical Properties: Minor variations in purity, impurity profile, and physical characteristics of the active pharmaceutical ingredient (API) can occur between manufacturing batches.
-
Storage and Handling: Inappropriate storage conditions (temperature, light exposure) can lead to degradation of the compound. Cytarabine is known to be sensitive to temperature.[1][2]
-
Solution Preparation: Inconsistencies in solvent, pH, concentration, and handling during the preparation of experimental solutions can significantly impact the stability and activity of the drug.
-
Experimental System: The biological response can be influenced by inherent variability in cell lines, primary cells, or animal models.
Q2: How should I properly store and handle this compound to minimize variability?
A2: To ensure consistency, it is crucial to adhere to the storage conditions specified by the manufacturer. For reconstituted solutions, storage at 2-8°C generally provides the highest stability.[1][2] At room temperature (25°C), the chemical stability of cytarabine solutions decreases, especially at higher concentrations.[1] Protect the compound and its solutions from light.
Q3: What is the primary degradation product of Cytarabine and how can I detect it?
A3: The major degradation product of cytarabine is uracil arabinoside (Ara-U), formed through hydrolytic deamination.[3][4] This and other related compounds can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4]
Q4: Can the choice of solvent for reconstitution affect the stability of this compound?
A4: Yes, the diluent can be a factor in the stability of the final solution. Studies have evaluated the stability of cytarabine in 0.9% sodium chloride and 5% dextrose injection.[5] It is important to use a consistent and appropriate solvent for all experiments to minimize variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to inconsistent experimental results with this compound.
Issue: Reduced or inconsistent cytotoxic effect observed in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | 1. Verify the expiration date of the lot. 2. Confirm that the compound has been stored under the recommended conditions (typically 2-8°C for solutions). 3. Prepare fresh solutions for each experiment. 4. Perform a chemical stability analysis (e.g., HPLC) on the current and a new batch to compare purity and degradation products. | Consistent cytotoxic effect should be restored with a fresh, properly stored and prepared solution. HPLC analysis should show minimal degradation products in the new batch. |
| Inconsistent Solution Preparation | 1. Review and standardize the protocol for solution preparation, ensuring consistency in solvent, pH, and final concentration. 2. Use calibrated equipment for all measurements. 3. Ensure complete dissolution of the powder. | A standardized protocol will minimize variability in drug concentration and formulation, leading to more reproducible results. |
| Cell Line Variability | 1. Check the passage number of the cell line; high passage numbers can lead to genetic drift and altered drug sensitivity. 2. Perform cell line authentication to confirm identity. 3. Monitor cell health and doubling time to ensure consistency between experiments. | Using low-passage, authenticated cells will ensure a more consistent biological response to the drug. |
| Assay Performance Issues | 1. Include positive and negative controls in every experiment. 2. Validate the assay protocol to ensure it is robust and reproducible. 3. Check for variability in incubation times, reagent concentrations, and instrument readings. | A validated and well-controlled assay will provide reliable and reproducible data. |
Data on Cytarabine Stability
The stability of this compound solutions is dependent on concentration and storage temperature.
| Concentration | Storage Temperature | Stability Period | Reference |
| 1 mg/mL in 0.9% NaCl | 2-8°C | 28 days | [1][2] |
| 5 mg/mL in 0.9% NaCl | 2-8°C | 28 days | [1][2] |
| 10 mg/mL in 0.9% NaCl | 2-8°C | 28 days | [1][2] |
| 1 mg/mL in 0.9% NaCl | 25°C | 14 days | [1][2] |
| 5 mg/mL in 0.9% NaCl | 25°C | 8 days | [1][2] |
| 10 mg/mL in 0.9% NaCl | 25°C | 5 days | [1][2] |
| 1.25 and 25 mg/mL | 35°C | 7 days | [5] |
Experimental Protocols
Protocol: Assessment of this compound Chemical Stability by HPLC
This protocol outlines a general procedure for evaluating the chemical stability of this compound solutions. Specific parameters may need to be optimized based on the available instrumentation and columns.
1. Objective: To quantify the concentration of Cytarabine and its primary degradation product, uracil arabinoside, in a solution over time.
2. Materials:
-
This compound reference standard
-
Uracil arabinoside reference standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Phosphate buffer
-
HPLC system with a UV detector
-
C18 analytical column
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in HPLC-grade water.
-
Prepare a stock solution of uracil arabinoside reference standard in HPLC-grade water.
-
Prepare a series of working standards by diluting the stock solutions to generate a calibration curve.
4. Sample Preparation:
-
Prepare the this compound solution to be tested at the desired concentration in the relevant solvent (e.g., 0.9% NaCl).
-
Store the solution under the desired storage conditions (e.g., 2-8°C, 25°C).
-
At specified time points (e.g., day 0, 1, 3, 7, 14, 28), withdraw an aliquot of the sample, dilute it to fall within the range of the calibration curve, and filter it through a 0.22 µm syringe filter.
5. HPLC Method:
-
Mobile Phase: An isocratic mobile phase, such as a mixture of phosphate buffer and methanol, is commonly used.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is often employed.[6]
-
Detection Wavelength: Monitor the eluent at a wavelength where both cytarabine and uracil arabinoside have significant absorbance, such as 275 nm.[7]
-
Injection Volume: Typically 10-20 µL.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of Cytarabine and uracil arabinoside in the test samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of the initial Cytarabine concentration remaining at each time point.
Visualizations
Caption: Intracellular activation pathway of Cytarabine (Ara-C).
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytarabine-Induced Myelosuppression in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing cytarabine-induced myelosuppression in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is cytarabine-induced myelosuppression and why is it a concern in research animals?
A1: Cytarabine (Ara-C) is a chemotherapy agent that inhibits DNA synthesis, primarily affecting rapidly dividing cells like those in the bone marrow.[1][2] Myelosuppression is the decrease in the production of red blood cells, white blood cells, and platelets by the bone marrow.[3] In research animals, this is a major dose-limiting toxicity that can lead to complications such as anemia, infection, and bleeding, potentially compromising experimental results and animal welfare.[4][5]
Q2: Which animal models are most suitable for studying cytarabine-induced myelosuppression?
A2: Mice are frequently used as a model to predict the myelosuppressive effects of anticancer drugs in humans.[6] The mouse neutropenia model, which measures changes in neutrophil counts, is a common screening tool.[7] However, it's important to note that some drugs, like platinum complexes, may not cause neutropenia in mice at maximum tolerated doses, representing false-negative predictions.[6] For more advanced evaluations, murine CFU-C (colony-forming unit-cell) assays on femoral bone marrow cells and hematology monitoring in ferrets can provide more comprehensive data.[7] Rats are also utilized, and semi-physiological models have been developed to scale the time-course of myelosuppression from rats to humans.[8]
Q3: What are the typical signs of myelosuppression to monitor in research animals?
A3: Key indicators of myelosuppression include changes in complete blood counts (CBCs). Specifically, monitor for:
-
Leukopenia: A significant decrease in white blood cell counts.
-
Neutropenia: A reduction in neutrophils, a type of white blood cell crucial for fighting infection.[6][7]
-
Thrombocytopenia: A decrease in platelet counts, which can lead to bruising and bleeding.[3]
-
Anemia: A reduction in red blood cells, which can cause lethargy and shortness of breath.[3]
Clinical signs can include lethargy, fever (indicating infection), bruising, and bleeding.[9]
Q4: How can Granulocyte Colony-Stimulating Factor (G-CSF) be used to mitigate myelosuppression?
A4: G-CSF is a growth factor that stimulates the bone marrow to produce more granulocytes (a category of white blood cells that includes neutrophils).[10] In animal models, G-CSF has been shown to potentiate the anti-leukemic effect of cytarabine by encouraging quiescent leukemic cells to enter the cell cycle.[10] It can also be used to accelerate the recovery of neutrophil counts after chemotherapy.[11] Studies in mice with acute myeloid leukemia (AML) have shown that combining G-CSF with cytarabine can extend survival.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe myelosuppression or animal mortality | - Incorrect dose calculation or administration.- Animal strain sensitivity.- Underlying health issues in the animals. | - Verify dose calculations and administration route. [13]- Review literature for strain-specific responses. - Ensure animals are healthy and free of pathogens before starting the experiment. - Consider a dose-escalation study in a small cohort. |
| High variability in myelosuppression between animals | - Inconsistent drug administration.- Differences in animal age, weight, or sex.- Genetic variability within the animal colony. | - Standardize administration procedures (e.g., injection site, speed). - Ensure uniformity in animal characteristics. - Increase sample size to account for biological variability. |
| Gastrointestinal toxicity (diarrhea, weight loss) | - Cytarabine has direct toxic effects on mucosal cells in the gastrointestinal tract.[4][14] | - Provide supportive care, including fluid administration to prevent dehydration. [15]- Offer palatable, high-quality nutrition. [15]- Administer anti-diarrheal and anti-emetic medications as needed. [15] |
| Neurological toxicity (ataxia, lethargy) | - High doses of cytarabine can cause cerebellar toxicity.[5][16] | - Monitor animals for neurological signs. - If signs appear, consider reducing the dose or discontinuing treatment for that animal. - Consult with a veterinarian for supportive care. |
Quantitative Data Summary
Table 1: Effect of G-CSF on Cytarabine-Treated AML Mice
| Treatment Group | Outcome | Reference |
|---|---|---|
| AML + Cytarabine + G-CSF | Extended survival by an additional 20 days compared to AML + Cytarabine | [12] |
| AML + Cytarabine + G-CSF | Increased percentage of normal seminiferous tubules by 17%-42% at 4 and 5.5 weeks post-injection compared to the group without G-CSF |[12] |
Table 2: Cytarabine Dosing Regimens in Animal Models
| Animal Model | Dosing Regimen | Purpose/Finding | Reference |
|---|---|---|---|
| BALB/c Mice | 6.25 mg/kg Ara-C (subcutaneous) on days 15-18 | Part of a CAG (Cytarabine, Aclarubicin, G-CSF) priming regimen to study the bone marrow microenvironment. | [10] |
| C57Bl/6 Mice | Single 100 mg/kg dose of Ara-C (intraperitoneal) | Investigated cell-cycle kinetics of hematopoietic stem cells. | [17] |
| Dogs | 50mg/m2, every 12 hours for 2 days, repeated at three-week intervals | Standard dose for treating autoimmune disease. |[1] |
Experimental Protocols
Protocol 1: Monitoring Myelosuppression in Mice
This protocol is adapted from models used to evaluate the myelosuppressive effects of anticancer drugs.[6][7]
Objective: To assess the degree of myelosuppression induced by cytarabine by monitoring changes in neutrophil counts.
Materials:
-
Research animals (e.g., BDF1 mice)
-
Cytarabine solution
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Automated hematology analyzer or manual cell counting equipment
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus) from each animal to determine initial neutrophil counts.
-
Cytarabine Administration: Administer a single dose of cytarabine via the desired route (e.g., intraperitoneal injection). Dosing should be based on the animal's body weight.
-
Post-Treatment Blood Collection: Collect blood samples at predetermined time points after cytarabine administration. A key time point for assessing the nadir (lowest point) of neutrophil counts in mice is typically 4 days post-treatment.[6]
-
Hematological Analysis: Analyze blood samples to determine total white blood cell and absolute neutrophil counts.
-
Data Analysis: Calculate the percentage decrease in neutrophil counts from baseline for each animal. Characterize the neutropenic effect as minimal (<35% decrease), moderate (35%-65% decrease), or marked (>65% decrease).[6]
Protocol 2: G-CSF Administration to Mitigate Myelosuppression in a Mouse AML Model
This protocol is based on a study investigating the immunological effects of a low-dose cytarabine, aclarubicin, and G-CSF priming regimen.[10]
Objective: To evaluate the effect of G-CSF on mitigating myelosuppression and improving outcomes in a mouse model of Acute Myeloid Leukemia (AML).
Materials:
-
BALB/c mice
-
Murine AML cell line (e.g., WEHI-3)
-
Cytarabine (Ara-C)
-
Aclarubicin (ACR)
-
Granulocyte-Colony Stimulating Factor (G-CSF)
-
Standard animal care and injection supplies
Procedure:
-
AML Model Induction: Graft BALB/c mice with a murine AML cell line (e.g., WEHI-3) to establish the leukemia model.
-
Treatment Groups: Divide the mice into treatment groups, including a control group, a cytarabine-only group, and a combination therapy group (CAG regimen).
-
CAG Regimen Administration:
-
Administer Cytarabine (Ara-C) at a dose of 6.25 mg/kg via subcutaneous injection daily for a specified period (e.g., days 15-18 post-tumor inoculation).[10]
-
Administer Aclarubicin (ACR) at a dose of 3 mg/kg intravenously during the treatment period (e.g., days 15-28).[10]
-
Administer G-CSF at a dose of 0.2 mg/kg via subcutaneous injection during the treatment period (e.g., days 15-28).[10]
-
-
Monitoring: Monitor the animals for survival, body weight changes, and signs of toxicity.
-
Endpoint Analysis: At the end of the study, collect blood, spleen, liver, and femur samples for further analysis, including complete blood counts, flow cytometry of immune cell populations, and ELISA for relevant cytokines.[10]
Visualizations
Caption: Mechanism of Cytarabine-induced myelosuppression.
Caption: Workflow for G-CSF intervention and supportive care.
References
- 1. southfields.co.uk [southfields.co.uk]
- 2. thevscan.com [thevscan.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The toxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaling the time-course of myelosuppression from rats to patients with a semi-physiological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytarabine | VCA Animal Hospitals [vcahospitals.com]
- 10. Immunological effects of a low-dose cytarabine, aclarubicin and granulocyte-colony stimulating factor priming regimen on a mouse leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-dose cytarabine and recombinant human granulocyte colony-stimulating factor for the treatment of resistant acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Granulocyte Colony-Stimulating Factor on the Development of Spermatogenesis in the Adulthood of Juvenile AML Mice Model Treated with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bvna.org.uk [bvna.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 16. 1742-Neurotoxicity associated with high dose cytarabine | eviQ [eviq.org.au]
- 17. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Ara-CTP: A Comparative Guide to DNA Polymerase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of cytarabine triphosphate (ara-CTP) on DNA polymerase, benchmarked against other key nucleotide analogues. Supported by experimental data, detailed protocols, and mechanistic diagrams, this resource aims to facilitate a deeper understanding of ara-CTP's role in cancer therapy and research.
The inhibition of DNA synthesis is a cornerstone of many anticancer therapies. Nucleoside analogues, such as cytarabine (ara-C), require intracellular phosphorylation to their active triphosphate form, ara-CTP, to exert their cytotoxic effects. Ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. This incorporation ultimately leads to chain termination and the induction of apoptosis in rapidly dividing cancer cells.[1][2] This guide delves into the experimental validation of this inhibitory mechanism, offering a comparative analysis with other prominent nucleotide analogues, gemcitabine triphosphate (dFdCTP) and fludarabine triphosphate (F-ara-ATP).
Comparative Inhibitory Potency of Nucleotide Analogues
The efficacy of nucleotide analogues in halting DNA replication is quantified through various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of a drug's potency in inhibiting a specific enzyme, in this case, DNA polymerase.
A study comparing the inhibition of in vitro SV40 DNA synthesis, a model for cellular DNA replication, found that 3 µM of dFdCTP and 60 µM of ara-CTP were required to achieve 50% inhibition.[3] This suggests that, in this system, dFdCTP is a more potent inhibitor of DNA synthesis than ara-CTP.
The inhibitory effects of these analogues are not uniform across all types of DNA polymerases. Eukaryotic cells possess several distinct DNA polymerases with specialized roles in replication and repair. Research indicates a differential sensitivity of these polymerases to ara-CTP. Notably, DNA polymerase alpha, a key enzyme in the initiation of DNA replication, is significantly inhibited by ara-CTP.[4][5] In contrast, DNA polymerase delta shows resistance to the inhibitory effects of ara-CTP, even at concentrations as high as 100 µM.[4][5]
The table below summarizes the available quantitative data on the inhibition of various DNA polymerases by ara-CTP and its counterparts.
| Nucleotide Analogue | DNA Polymerase | Inhibition Parameter | Value (µM) | Reference(s) |
| ara-CTP | DNA Polymerase α | Ki | 1.5 | [6] |
| DNA Polymerase β | Ki | 7.6 | [6] | |
| DNA Polymerase α | Apparent Km | 0.053 | [7] | |
| SV40 DNA Synthesis | IC50 | 60 | [3] | |
| dFdCTP (Gemcitabine Triphosphate) | DNA Polymerase α | Ki | 11.2 | [8] |
| DNA Polymerase ε | Ki | 14.4 | [8] | |
| SV40 DNA Synthesis | IC50 | 3 | [3] | |
| F-ara-ATP (Fludarabine Triphosphate) | DNA Polymerase α | Apparent Km | 0.077 | [7] |
| DNA Primase | IC50 | 2.3 | [9] | |
| DNA Primase | Ki | 6.1 | [9] | |
| ara-5-aza-CTP | DNA Polymerase α | Ki | 11 | [6] |
| DNA Polymerase β | Ki | 39 | [6] |
Mechanistic Pathways of DNA Polymerase Inhibition
The incorporation of nucleotide analogues into the DNA strand triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways activated can vary depending on the analogue.
Ara-C Induced Cell Cycle Arrest
Upon conversion to ara-CTP, cytarabine is incorporated into DNA, leading to a halt in DNA synthesis. This triggers a G1/S phase cell cycle arrest.[10][11] This arrest is mediated by the upregulation of the INK4 family of cyclin-dependent kinase inhibitors, which in turn inhibit the formation of the CDK4/cyclin D1 complex, a key driver of the G1 to S phase transition.[10][12]
Caption: Ara-C metabolic activation and cell cycle arrest pathway.
Gemcitabine-Induced DNA Damage Response
Gemcitabine, after being converted to dFdCTP, is also incorporated into DNA. This event triggers a DNA damage response pathway. The stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates the checkpoint kinase 1 (CHK1).[13] This signaling cascade contributes to cell cycle arrest and apoptosis.
Caption: Gemcitabine-induced DNA damage response pathway.
Fludarabine-Induced Apoptosis
Fludarabine's active form, F-ara-ATP, inhibits DNA synthesis and induces apoptosis through multiple mechanisms. One key pathway involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] By preventing the nuclear translocation of NF-κB, fludarabine downregulates the expression of anti-apoptotic proteins, thereby promoting programmed cell death. Fludarabine also induces apoptosis through the activation of caspase-3, a key executioner caspase.[15]
Caption: Fludarabine-induced apoptosis pathways.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for key experiments used to assess the inhibition of DNA polymerase by nucleotide analogues.
In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified DNA polymerase.
Workflow:
References
- 1. embopress.org [embopress.org]
- 2. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ara-C affects formation of cancer cell DNA synthesome replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of fludarabine on apoptosis and gene expression profile in multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cytarabine's Efficacy Across Leukemia Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Cytarabine's (Ara-C) therapeutic effects on various leukemia subtypes. By summarizing key experimental data, detailing methodologies, and visualizing complex biological pathways, this document aims to be an objective resource for researchers and professionals in oncology drug development.
Comparative Efficacy of Cytarabine in Leukemia
Cytarabine, a cornerstone of chemotherapy for hematological malignancies, exhibits varied efficacy across different leukemia subtypes. Its primary indications include Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), with off-label use in Chronic Myeloid Leukemia (CML) and Chronic Lymphocytic Leukemia (CLL).[1] The effectiveness of Cytarabine is influenced by factors such as the specific leukemia subtype, cytogenetic and molecular characteristics, and patient age.
In Vitro Sensitivity of Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's in vitro potency. The following table summarizes the IC50 values of Cytarabine in various leukemia cell lines, representing different subtypes of the disease.
| Leukemia Subtype | Cell Line | IC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 0.02 - 0.1 | [2] |
| MV4-11 | 0.26 | [3] | |
| SHI-1 | 0.05 - 0.2 | [2] | |
| THP-1 | 1.148 | [4] | |
| KG-1a | > 10 | [4] | |
| Acute Lymphoblastic Leukemia (ALL) | CCRF-CEM | 0.09 | [1] |
| Jurkat | 0.16 | [1] | |
| Chronic Myeloid Leukemia (CML) | K562 | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as duration of drug exposure and the assay used.
Clinical Efficacy and Response Rates
Clinical response to Cytarabine-based regimens differs significantly among leukemia subtypes.
-
Acute Myeloid Leukemia (AML): High-dose Cytarabine is a standard consolidation therapy for AML, particularly in patients with favorable cytogenetic risk.[5] However, outcomes can be poor in subsets with adverse cytogenetics or therapy-related AML.[6] The liposomal formulation of Cytarabine and Daunorubicin (CPX-351) has shown improved overall survival in high-risk AML patients compared to the standard "7 + 3" regimen.[7]
-
Acute Lymphoblastic Leukemia (ALL): Pediatric ALL protocols, which often include higher doses of Cytarabine compared to adult regimens, have demonstrated superior outcomes in adolescent and young adult patients.[8] This suggests a dose-dependent efficacy and a higher sensitivity in pediatric ALL. The 5-year survival rate for pediatric ALL has reached approximately 90%.[9]
-
Chronic Myeloid Leukemia (CML): While not a primary treatment, high-dose Cytarabine has been investigated in CML, but it has not shown superiority over standard therapies like interferon-alpha in the chronic phase.[10]
-
Chronic Lymphocytic Leukemia (CLL): The treatment landscape for CLL has largely shifted towards targeted therapies, and Cytarabine has a more limited role.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of Cytarabine.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for cell lines) and incubate overnight.
-
Drug Treatment: Add serial dilutions of Cytarabine to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture leukemia cells and treat with Cytarabine as required for the experiment.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses PI to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.
Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C for an extended period after fixation.
-
Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.
Signaling Pathways and Resistance Mechanisms
The efficacy of Cytarabine is intricately linked to its metabolic activation and its impact on cellular signaling pathways. Resistance to Cytarabine can emerge through various mechanisms.
Mechanism of Action of Cytarabine
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enhanced sensitivity to glucocorticoids in cytarabine-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of different doses of cytarabine in consolidation therapy for adult acute myeloid leukemia patients: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daunorubicin and cytarabine for certain types of poor-prognosis acute myeloid leukemia: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcome of Adolescents with Acute Lymphoblastic Leukemia Treated by Pediatrics versus Adults Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Childhood Acute Lymphoblastic Leukemia Treatment (PDQ®) - NCI [cancer.gov]
- 8. High-vs low-dose cytarabine combined with interferon alfa in patients with first chronic phase chronic myeloid leukemia. A prospective randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Cytarabine and Its Analogues in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of the nucleoside analogue Cytarabine (Ara-C) and its prominent analogues: Gemcitabine, Fludarabine, and Clofarabine. This document is intended to serve as a valuable resource for researchers in oncology and hematology, offering a consolidated view of their relative potency, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction
Cytarabine is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML). Its efficacy is, however, often limited by drug resistance. This has spurred the development of nucleoside analogues with improved pharmacological properties. Gemcitabine, Fludarabine, and Clofarabine are key analogues that have been investigated for their potential to overcome Cytarabine resistance or to offer a better therapeutic index. All these agents are prodrugs that, upon intracellular phosphorylation to their active triphosphate forms, interfere with DNA synthesis and repair, ultimately leading to cell death.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Cytarabine and its analogues in various leukemia cell lines. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as cell culture media, drug exposure time, and the specific cytotoxicity assay used.
| Drug | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Source |
| Cytarabine | HL-60 | 0.01 - 0.1 | 48 - 72 | MTT / CellTiter-Glo | [1][2] |
| K562 | 0.1 - 1.0 | 48 - 72 | MTT / CellTiter-Glo | [2] | |
| U937 | 0.05 - 0.5 | 48 - 72 | MTT / CellTiter-Glo | [1] | |
| MV4-11 | ~0.1 | 24 | Not Specified | [3] | |
| Gemcitabine | CCRF-CEM | ~0.09 | Not Specified | Not Specified | [4] |
| Jurkat | ~0.16 | Not Specified | Not Specified | [4] | |
| Fludarabine | K562 | > 10 | 72 | Not Specified | [5] |
| HL-60 | > 10 | 72 | Not Specified | [5] | |
| Clofarabine | HL-60 | ~0.04 | 48 | MTT | [6] |
| OCI-AML3 | Not Specified | 48 | MTT | [6] |
Note: The IC50 values can vary significantly between different studies and experimental setups. The data presented here is for comparative purposes and should be interpreted in the context of the cited literature.
Mechanism of Action and Signaling Pathways
Cytarabine and its analogues exert their cytotoxic effects primarily through the inhibition of DNA synthesis. After being transported into the cell, they are converted to their active triphosphate forms. These triphosphates compete with natural deoxynucleotides for incorporation into the growing DNA strand by DNA polymerases. The incorporation of these analogues leads to chain termination and inhibition of DNA replication, ultimately triggering programmed cell death (apoptosis).
While the general mechanism is similar, there are nuances in their downstream signaling effects.
Apoptosis Induction Pathway
The following diagram illustrates the general apoptotic pathway initiated by Cytarabine and its analogues.
References
- 1. Radotinib enhances cytarabine (Ara-C)-induced acute myeloid leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fludarabine induces apoptosis in chronic lymphocytic leukemia--the role of P53, Bcl-2, Bax, Mcl-1, and Bag-1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Biomarkers for Predicting Cytarabine Response in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers used to predict patient response to Cytarabine (Ara-C), a cornerstone chemotherapy for Acute Myeloid Leukemia (AML). Objective evaluation of these biomarkers is crucial for advancing personalized medicine and improving therapeutic outcomes in AML. This document summarizes the predictive value of prominent biomarkers, details the experimental protocols for their assessment, and illustrates the underlying biological pathways.
Comparative Performance of Predictive Biomarkers
The clinical utility of a predictive biomarker is determined by its ability to accurately stratify patients into responders and non-responders. The following table summarizes the quantitative performance of three key biomarkers—SAMHD1, Deoxycytidine Kinase (DCK), and Cytidine Deaminase (CDA)—implicated in Cytarabine metabolism and resistance.
| Biomarker | Method of Detection | Predictive Association with Cytarabine Response | Quantitative Performance Metrics | References |
| SAMHD1 | IHC, RT-qPCR, Flow Cytometry | High expression is associated with resistance . SAMHD1 hydrolyzes the active form of Cytarabine (Ara-CTP).[1][2][3] | In patients receiving high-dose Cytarabine consolidation therapy, low SAMHD1 expression (<25% positive blasts) was significantly associated with longer event-free survival (EFS) and overall survival (OS).[2] A meta-analysis has shown that high SAMHD1 expression is a negative prognostic factor. | [1][2][3][4] |
| DCK | RT-qPCR, IHC | Low expression is associated with resistance . DCK is the rate-limiting enzyme for the activation of Cytarabine.[5][6][7] | High DCK mRNA expression has been correlated with better chemotherapy outcomes.[8] In some studies, high DCK expression was associated with high sensitivity for predicting response.[4] Mutations in the DCK gene have been found in relapsed AML patients.[9] | [4][5][6][7][8][9] |
| CDA | RT-qPCR, Enzyme Activity Assay | High expression/activity is associated with resistance . CDA inactivates Cytarabine.[5][6] | High CDA expression is a negative prognostic factor in AML patients treated with Cytarabine-containing regimens.[6] Increased CDA expression is more frequently observed in non-responders to induction chemotherapy.[6] In one study, a CDA activity cutoff of <2 U/mg was associated with an increased risk of severe toxicity with a sensitivity of 74% and specificity of 65%.[8] | [5][6][8][10] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for their clinical validation. Below are detailed methodologies for the quantification of SAMHD1, DCK, and CDA.
SAMHD1 Protein Expression by Immunohistochemistry (IHC)
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.
Materials:
-
FFPE bone marrow sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit polyclonal anti-SAMHD1 antibody (e.g., Boster Bio A15901 or similar validated antibody) diluted in blocking buffer.
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x10 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each), and finally rinse with distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and boil (e.g., in a microwave or pressure cooker) for 10-20 minutes. Allow to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the diluted primary anti-SAMHD1 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3x5 min). Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Signal Amplification: Wash slides with PBS (3x5 min). Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Wash slides with PBS (3x5 min). Apply DAB solution and incubate until the desired brown color intensity is reached. Monitor under a microscope.
-
Counterstaining: Rinse with distilled water. Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium.
Interpretation: The percentage of leukemic blasts showing positive nuclear and/or cytoplasmic staining for SAMHD1 is determined. A pre-defined cut-off (e.g., <25% positive blasts for low expression) is used for stratification.[2]
DCK and CDA mRNA Expression by RT-qPCR
This protocol outlines the quantification of DCK and CDA mRNA levels from patient-derived bone marrow mononuclear cells.
Materials:
-
Bone marrow mononuclear cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green or TaqMan qPCR master mix
-
Validated qPCR primers for DCK, CDA, and a reference gene (e.g., ABL1, GAPDH).
-
SAMHD1 Forward Primer: CTCGCAACTCTTTACACCGTAGA
-
SAMHD1 Reverse Primer: TTTCCTCCAGCACCTGTAATCTC[11]
-
Note: Specific, validated primer sequences for DCK and CDA should be obtained from literature or pre-designed assay providers.
-
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from bone marrow mononuclear cells according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene (DCK or CDA) and the reference gene, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the reference gene.
Interpretation: The relative mRNA expression levels of DCK and CDA are compared between patient samples. High or low expression is defined relative to a control group or a pre-determined threshold.
Intracellular SAMHD1 Protein Detection by Flow Cytometry
This protocol allows for the quantification of SAMHD1 protein levels in individual leukemic cells.
Materials:
-
Bone marrow aspirate or peripheral blood sample
-
Red blood cell lysis buffer
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Fluorochrome-conjugated primary antibody: Anti-SAMHD1 antibody (e.g., a validated antibody conjugated to a fluorophore).
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation. Lyse red blood cells if necessary.
-
Fixation: Resuspend cells in fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and resuspend in permeabilization buffer. Incubate for 10-15 minutes.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-SAMHD1 antibody or the isotype control to the permeabilized cells. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer to remove unbound antibody.
-
Acquisition: Resuspend the cells in PBS and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the leukemic blast population based on forward and side scatter properties and surface markers. Determine the median fluorescence intensity (MFI) of SAMHD1 staining and compare it to the isotype control.
Interpretation: The level of SAMHD1 expression can be quantified by the MFI. Patients can be stratified based on high or low SAMHD1 expression levels.
Visualizations
Signaling Pathway of Cytarabine Action and Resistance
Caption: Cytarabine metabolism and mechanisms of resistance.
Experimental Workflow for Biomarker Validation
References
- 1. SAMHD1 is a biomarker for cytarabine response and a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-level expression of SAMHD1 in acute myeloid leukemia (AML) blasts correlates with improved outcome upon consolidation chemotherapy with high-dose cytarabine-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-level expression of SAMHD1 in acute myeloid leukemia (AML) blasts correlates with improved outcome upon consolidation chemotherapy with high-dose cytarabine-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of predictive markers of cytarabine response in AML by integrative analysis of gene-expression profiles with multiple phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defective expression of deoxycytidine kinase in cytarabine-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased CDA expression/activity in males contributes to decreased cytidine analog half-life and likely contributes to worse outcomes with 5-azacytidine or decitabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
A Comparative Analysis of Cytarabine Delivery: Nanoparticles vs. Liposomes
An Objective Guide for Researchers in Drug Development
Cytarabine (Ara-C), a cornerstone in the treatment of hematological malignancies, faces significant limitations due to its short plasma half-life and non-specific biodistribution. To overcome these hurdles, nano-encapsulation strategies using nanoparticles and liposomes have emerged as promising approaches to enhance therapeutic efficacy and reduce toxicity. This guide provides a detailed comparative analysis of these two delivery platforms, supported by experimental data, to inform formulation and development decisions.
Section 1: Physicochemical and Drug Loading Characteristics
The physical properties and drug loading capabilities of a delivery system are fundamental determinants of its in vivo performance. Nanoparticles, which can be polymeric or lipid-based, and liposomes, which are phospholipid vesicles, offer distinct profiles for encapsulating the hydrophilic drug cytarabine.
Table 1: Comparative Physicochemical and Loading Properties
| Parameter | Nanoparticle Formulations | Liposomal Formulations |
| Particle Size (nm) | 50 - 161[1][2][3] | ~100 - 1200[4][5][6] |
| Zeta Potential (mV) | -13.03 to -19.8[1][2][3] | ~ -30 to -60.2[5][6][7] |
| Encapsulation Efficiency (%) | 21.8 - 90.2[8] | >95 (dual-drug)[5][6], 88.2 (dual-drug)[7], 86.3 (single drug)[9] |
| Drug Loading (%) | 58.39 (as lipid-drug conjugate)[10] | Data not consistently reported |
Note: Values represent a range from different studies and depend heavily on the specific materials and preparation methods used.
Section 2: In Vitro Performance: Drug Release and Cytotoxicity
The in vitro behavior of encapsulated cytarabine provides critical insights into its potential therapeutic activity. Sustained drug release is essential for maintaining cytotoxic concentrations over time, a key factor for an S-phase specific drug like cytarabine.[11][12]
Table 2: Comparative In Vitro Performance
| Parameter | Nanoparticle Formulations | Liposomal Formulations |
| In Vitro Drug Release | Sustained release over 24-72 hours[2][8][10] | Sustained release; minimal release over 168 hours in some dual-drug formulations[13][14] |
| Mechanism of Release | Primarily diffusion-based[1][8][15] | Gradual release from the aqueous core[5][9] |
| Cytotoxicity (IC50) | LDC-NPs more cytotoxic than free Cytarabine at 48h[10] | IC50 of 5826 nM (dual-drug liposome) vs. 216.12 nM (free drug cocktail) on CCRF-CEM cells[5] |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines, drug ratios, and experimental conditions.
Section 3: In Vivo Pharmacokinetics and Efficacy
The ultimate goal of a drug delivery system is to improve the pharmacokinetic profile and enhance therapeutic outcomes in a living system. Both nanoparticles and liposomes have demonstrated the ability to significantly prolong the circulation of cytarabine compared to the free drug, which is rapidly cleared.[4][11]
Table 3: Comparative In Vivo Performance
| Parameter | Nanoparticle Formulations | Liposomal Formulations |
| Half-life (t1/2) | Prolonged retention time in vivo[16] | t1/2 of 27.54h (gel-liposome) and 5.88h (conventional liposome) vs. 1.43h (free drug)[4]. T1/2 of ~28-34h for CPX-351[17] |
| Area Under Curve (AUC) | Significantly increased AUC compared to pure drug[2] | 1.67 to 2.68 times greater than free drug[4] |
| Biodistribution | Primarily distributes to liver, spleen, and kidney[4]. Enhanced distribution to various organs compared to free drug[18] | Primarily distributes to liver, spleen, and kidney[4]. Prolonged maintenance in bone marrow for CPX-351[19] |
| In Vivo Efficacy | Reduced tumor size and weight in xenograft models[9] | Superior therapeutic activity and increased long-term survival compared to free drug cocktails[9][19] |
Section 4: Mandatory Visualizations
Caption: Cytarabine's metabolic activation and mechanism of action.
Caption: A typical workflow for comparing drug delivery systems.
Section 5: Detailed Experimental Protocols
This section outlines common methodologies employed in the characterization and evaluation of cytarabine-loaded nanocarriers.
1. Preparation of Nanoparticles (Example: Ionic Gelation for Chitosan NPs) Chitosan nanoparticles encapsulating cytarabine can be prepared using the ionic cross-linking technique.[12]
-
Step 1: Disperse Cytarabine in deionized water.
-
Step 2: Add the cytarabine dispersion to an acetic acid solution containing chitosan with stirring.
-
Step 3: Add a solution of sodium tripolyphosphate (e.g., 6% w/v) dropwise to the chitosan-drug solution under continuous stirring to induce nanoparticle formation via ionic cross-linking.[12]
-
Step 4: Continue stirring for a defined period (e.g., 30 minutes) to allow for nanoparticle stabilization.
-
Step 5: The resulting nanoparticle suspension may be sonicated and filtered to ensure uniformity.[12]
2. Preparation of Liposomes (Example: Thin-Film Hydration) The thin-film hydration method is a common technique for preparing liposomes.[4]
-
Step 1: Dissolve lipids (e.g., DSPC, DSPG, Cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Step 2: Evaporate the organic solvent under reduced pressure (using a rotary evaporator) to form a thin, dry lipid film on the wall of a round-bottom flask.
-
Step 3: Hydrate the lipid film with an aqueous solution containing cytarabine. This step is often performed above the phase transition temperature of the lipids.
-
Step 4: The resulting suspension is typically subjected to sizing techniques like extrusion through polycarbonate membranes to obtain vesicles of a desired, uniform size (e.g., ~100 nm).[5]
-
Step 5: Unencapsulated drug is removed via methods such as dialysis or size exclusion chromatography.
3. Determination of Encapsulation Efficiency (EE%)
-
Step 1: Separate the nanocarriers from the aqueous medium containing the unencapsulated ("free") drug. This is commonly done by ultracentrifugation.[3]
-
Step 2: Quantify the amount of free drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][16]
-
Step 3: Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
4. In Vitro Drug Release Study
-
Step 1: Place a known amount of the cytarabine-loaded nanocarrier suspension into a dialysis bag with a specific molecular weight cut-off (e.g., <12 kDa).[2]
-
Step 2: Immerse the dialysis bag in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[2]
-
Step 3: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Step 4: Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry to determine the cumulative drug release over time.[2]
5. In Vitro Cytotoxicity Assay (Example: MTT Assay)
-
Step 1: Seed leukemia cells (e.g., C1498, CCRF-CEM) in 96-well plates and allow them to adhere overnight.[5][20]
-
Step 2: Treat the cells with various concentrations of free cytarabine, blank carriers, and cytarabine-loaded carriers for a specified duration (e.g., 24, 48, or 72 hours).[5][10][20]
-
Step 3: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours, allowing viable cells to convert MTT into formazan crystals.[20]
-
Step 4: Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Step 5: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.[20]
Section 6: Concluding Analysis
Both nanoparticle and liposomal platforms successfully address the primary limitation of free cytarabine by prolonging its systemic circulation and enabling sustained-release profiles.[4][16]
-
Liposomes , particularly dual-drug formulations like CPX-351, have a more established clinical footprint and demonstrate very high encapsulation efficiencies (>95%) for combination therapies.[5][6][17] The ability to maintain a synergistic ratio of two drugs in vivo is a significant advantage, leading to enhanced therapeutic outcomes.[19][21]
-
Nanoparticles offer great versatility in terms of material composition (e.g., PLGA, chitosan, iron oxide) and surface modification possibilities.[2][8] Studies show high encapsulation efficiencies (up to 90.2%) and significant improvements in cytotoxicity and in vivo efficacy over the free drug.[9] The development of lipid-drug conjugate nanoparticles further highlights the platform's potential for delivering hydrophilic drugs.[10]
The choice between nanoparticles and liposomes will depend on the specific therapeutic goal. For delivering a precise, synergistic ratio of multiple agents, liposomes have a proven track record. For single-agent delivery, targeted therapy, or exploring novel material properties, nanoparticles present a highly adaptable and promising alternative. Further head-to-head studies under identical experimental conditions are needed to definitively establish the superiority of one platform over the other for specific applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity [mdpi.com]
- 3. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of interior gelation on pharmacokinetics and biodistribution of liposomes encapsulating an anti-cancer drug cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research on the preparation process of the cytarabine/daunorubicin dual-encapsulation liposome and its physicochemical properties and performances in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Cytarabine as Cancer Therapy: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of cytarabine lipid drug conjugate for treatment of meningeal leukemia: development, characterization and in vitro cell line studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imcr.uzh.ch [imcr.uzh.ch]
- 12. primescholarslibrary.org [primescholarslibrary.org]
- 13. Contrastive Studies of Cytarabine/Daunorubicin Dual-Loaded Liposomes Prepared by pH Gradient and Cu2+ Gradient Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [The pharmacokinetic study on cytarabine nanoparticle lyophilization injection in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacogenetics of liposomal cytarabine in AML patients treated with CPX-351 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo maintenance of synergistic cytarabine:daunorubicin ratios greatly enhances therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating hENT1's Gateway Role in Cytarabine Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of drug transport is paramount for optimizing therapeutic strategies. This guide provides a comprehensive comparison of the human equilibrative nucleoside transporter 1 (hENT1) and other transport pathways in the cellular uptake of the widely used chemotherapeutic agent, cytarabine. Through a detailed examination of experimental data and methodologies, we aim to validate the critical role of hENT1 in cytarabine's efficacy.
Cytarabine, a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), is a hydrophilic molecule that requires protein transporters to cross the cell membrane and exert its cytotoxic effects. The primary and most well-documented transporter for cytarabine is hENT1, encoded by the SLC29A1 gene.
hENT1: The Primary Transporter of Cytarabine
Extensive research has established hENT1 as the main conduit for cytarabine entry into cancer cells, accounting for an estimated 80% of its influx in leukemic cells.[1] The expression level of hENT1 has been consistently shown to correlate with cytarabine sensitivity across various cancer types. A decreased expression of hENT1 is a significant mechanism of resistance to cytarabine.[1]
Comparative Analysis of Cytarabine Transporters
While hENT1 is the predominant transporter, other nucleoside transporters, including hENT2, hCNT1, and hCNT3, have also been shown to facilitate cytarabine uptake, albeit to a lesser extent. The following table summarizes the key characteristics and available kinetic data for these transporters in relation to cytarabine.
| Transporter | Gene | Transport Mechanism | Cytarabine Transport Efficiency | Key Characteristics |
| hENT1 | SLC29A1 | Facilitated diffusion (equilibrative) | High (Primary Transporter) | High affinity for cytarabine. Sensitivity to inhibition by nitrobenzylmercaptopurine ribonucleoside (NBMPR).[2][3] |
| hENT2 | SLC29A2 | Facilitated diffusion (equilibrative) | Moderate | Broader substrate specificity than hENT1, also transports nucleobases. Less sensitive to NBMPR.[4] |
| hCNT1 | SLC28A1 | Na+-dependent (concentrative) | Low to Moderate | Pyrimidine-specific. Contributes to cytarabine uptake, but to a lesser extent than hENT1.[5] |
| hCNT3 | SLC28A3 | Na+-dependent (concentrative) | Low to Moderate | Broad substrate specificity for both purine and pyrimidine nucleosides.[6] |
Note: Specific Km and Vmax values for cytarabine transport by each transporter are not consistently reported across studies and can vary depending on the experimental system. However, general Km values for nucleoside transport by ENTs are in the high micromolar range (~100–800 μM).[7]
Experimental Validation of hENT1's Role
The significance of hENT1 in cytarabine transport and sensitivity is validated through several key experimental approaches.
Quantitative Data Summary
The following tables present a summary of experimental data highlighting the correlation between hENT1 expression and cytarabine cytotoxicity.
Table 1: Correlation of hENT1 mRNA Expression with Cytarabine LC50 Values in Childhood AML [1]
| Parameter | Correlation Coefficient (rp) | P-value |
| hENT1 mRNA vs. Cytarabine LC50 | -0.46 | 0.001 |
A negative correlation indicates that higher hENT1 expression is associated with lower LC50 values (i.e., greater sensitivity to cytarabine).
Table 2: hENT1 mRNA Levels in Cytarabine-Sensitive vs. -Resistant Pediatric AML Patients [1]
| Patient Group | Relative hENT1 mRNA Expression | P-value |
| Sensitive | ~3-fold higher | 0.003 |
| Resistant | ~3-fold lower | 0.003 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of hENT1 in cytarabine transport.
Quantitative Real-Time PCR (qRT-PCR) for hENT1 mRNA Expression
This method quantifies the messenger RNA (mRNA) levels of the SLC29A1 gene, providing an indication of hENT1 expression.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit
-
qPCR instrument (e.g., Applied Biosystems 7500)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for SLC29A1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cell lines or patient samples according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the amplification data to determine the relative expression of SLC29A1 mRNA, normalized to the expression of a housekeeping gene using the ΔΔCt method.
Western Blotting for hENT1 Protein Expression
This technique detects and quantifies the amount of hENT1 protein in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against hENT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-hENT1 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity corresponding to hENT1, normalizing to a loading control (e.g., β-actin).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine their viability after exposure to cytarabine, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
Cytarabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate.
-
Drug Treatment: Treat the cells with a range of cytarabine concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the cytarabine concentration to determine the IC50 value.
Radiolabeled Cytarabine Uptake Assay
This assay directly measures the rate of cytarabine transport into cells using a radiolabeled form of the drug (e.g., [3H]-cytarabine).
Materials:
-
[3H]-cytarabine
-
Cell culture plates
-
Transport buffer
-
Stop solution (ice-cold buffer)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
-
NBMPR (for inhibition studies)
Procedure:
-
Cell Preparation: Plate cells and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them in transport buffer. For inhibition studies, include NBMPR in the pre-incubation and uptake solutions.[2]
-
Uptake Initiation: Add the transport buffer containing [3H]-cytarabine to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold stop solution.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of cytarabine uptake (e.g., in pmol/mg protein/min).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Cytarabine transport and activation pathway.
Caption: Workflow for validating hENT1's role.
Conclusion
The collective evidence strongly supports the pivotal role of hENT1 in the cellular transport of cytarabine. Its expression level serves as a key determinant of cytarabine sensitivity in cancer cells, making it a valuable biomarker for predicting therapeutic response. While alternative transport mechanisms exist, their contribution appears to be secondary to that of hENT1. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the role of hENT1 and other transporters in drug efficacy, ultimately contributing to the development of more personalized and effective cancer therapies.
References
- 1. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Review of Pharmacogenetics of ABC and SLC Transporter Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cytarabine-Sensitive vs. Resistant Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolic profiles of cytarabine-sensitive and cytarabine-resistant cancer cells, with a focus on acute myeloid leukemia (AML). Understanding these metabolic distinctions is crucial for researchers, scientists, and drug development professionals seeking to overcome chemotherapy resistance and develop more effective cancer therapies. This document synthesizes experimental data on key metabolic pathways, presents quantitative metabolite changes, and outlines typical experimental protocols.
Executive Summary of Metabolic Differences
Cytarabine, a cornerstone of chemotherapy for hematological malignancies for over four decades, functions as a nucleoside analog that disrupts DNA synthesis.[1][2][3] However, the development of resistance is a major clinical challenge, leading to treatment failure and relapse.[1][2] Emerging evidence from metabolomic studies reveals that resistant cells undergo significant metabolic reprogramming to survive and proliferate in the presence of the drug.
The primary metabolic shifts observed in cytarabine-resistant cells include:
-
Altered Purine and Pyrimidine Metabolism: Resistant cells exhibit significant changes in nucleotide pathways.[1][4] Specifically, an increase in certain nucleosides is a key feature, potentially linked to the inactivation of cytarabine.[1][2]
-
Upregulated Mitochondrial Metabolism: A consistent finding is the increased reliance of resistant cells on mitochondrial oxidative phosphorylation (OXPHOS) for energy production.[5][6][7][8] This is often driven by the upregulation of glutaminolysis and the tricarboxylic acid (TCA) cycle.[5]
-
Enhanced Fatty Acid Oxidation (FAO): Alongside increased OXPHOS, resistant cells often show elevated rates of fatty acid oxidation to fuel their energy demands.[6][7]
These alterations not only provide the necessary energy and building blocks for resistant cells but also represent potential therapeutic vulnerabilities.
Quantitative Metabolomic Data
The following table summarizes the key annotated metabolites found to be differentially abundant in cytarabine-resistant AML cell lines compared to their sensitive counterparts. This data is aggregated from global metabolomics studies using ultra-high performance liquid chromatography–mass spectrometry (UHPLC-MS).
| Metabolite | Associated Pathway | Fold Change (Resistant vs. Sensitive) | Significance (p-value) |
| Guanosine | Purine Metabolism | 2.72 | 0.04 |
| Inosine | Purine Metabolism | Significantly Higher | < 0.05 (Implied) |
| Guanine | Purine Metabolism | Significantly Higher | < 0.05 (Implied) |
| D-Raffinose | Galactose Metabolism | 3.49 | 0.03 |
| Aldopentose | Pentose Phosphate Pathway | Significantly Higher | < 0.05 (Implied) |
| Glucosamine/Mannosamine | Amino Sugar Metabolism | Significantly Higher | < 0.05 (Implied) |
Data synthesized from a study on seven AML cell lines.[1][2] The study identified nine annotated metabolites with significant differences; the most prominent are listed here.
Key Metabolic Pathways in Cytarabine Resistance
Altered Purine Metabolism
Cytarabine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form (Ara-CTP) to exert its cytotoxic effects.[2] Resistant cells can evade this by altering nucleotide metabolism. Studies show a significant enrichment of the purine metabolism pathway in cytarabine-resistant AML cells.[1][2] This is characterized by a higher abundance of nucleosides like guanosine and inosine.[1][2][4] This accumulation may reflect increased inactivation of cytarabine by enzymes such as 5'-nucleotidases, which can dephosphorylate the active drug, thereby preventing its incorporation into DNA.[1][9]
References
- 1. Frontiers | Cellular Metabolomics Profiles Associated With Drug Chemosensitivity in AML [frontiersin.org]
- 2. Cellular Metabolomics Profiles Associated With Drug Chemosensitivity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic reprogramming by PRDM16 drives cytarabine resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. The Role of Metabolism in the Development of Personalized Therapies in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Potential mechanisms of resistance to cytarabine in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cytarabine Hydrochloride: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of Cytarabine Hydrochloride, a potent cytotoxic agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is an antineoplastic agent widely used in cancer research and therapy.[1] As a cytotoxic drug, it is highly toxic to cells and is recognized as a hazardous substance requiring stringent disposal protocols.[2] Improper disposal can pose significant risks to healthcare workers, support staff, and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
Core Principles of this compound Waste Management
The fundamental principle of cytotoxic waste management is segregation. All items that have come into contact with this compound must be treated as hazardous waste and segregated from other waste streams at the point of generation.[3] The primary and universally recommended method for the final disposal of this waste is incineration at a licensed facility.[3][4][5] In some cases where incineration is not available, chemical neutralization may be an alternative, though this is less common.[3]
Waste is broadly categorized into two main types based on the amount of residual drug present. This classification is critical as it dictates the specific container and disposal pathway.
Waste Categorization and Disposal Containers
Proper segregation of this compound waste is crucial for compliance and safety. The distinction between "trace" and "bulk" contamination determines the appropriate disposal container.
| Waste Category | Definition | Examples | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with less than 3% of the original drug volume ("RCRA empty").[6][7][8] | Empty drug vials, syringes, and IV bags; used personal protective equipment (PPE) like gloves and gowns; contaminated wipes, pads, and tubing.[4][6] | Yellow rigid, puncture-resistant containers labeled "Trace Chemotherapy" or "Cytotoxic Waste" for incineration.[4][6][7] |
| Bulk Cytotoxic Waste | Items containing more than 3% of the original drug volume.[7][8] | Unused or partially used vials, syringes, and IV bags of this compound; materials from a large spill cleanup.[8] | Black RCRA-rated, DOT-approved hazardous waste containers.[6][7] |
| Contaminated Sharps | Any sharp object contaminated with this compound. | Needles, syringes with needles, broken glass vials, slides.[1][9] | Yellow or Purple-lidded puncture-proof sharps containers specifically designated for cytotoxic sharps.[1][5][9] |
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and related waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must be equipped with the appropriate PPE to prevent exposure through skin absorption or inhalation.[10]
-
Gloves: Wear two pairs of chemotherapy-tested gloves.[10]
-
Gown: A disposable, impermeable gown with a solid front and long sleeves.[9]
-
Eye and Face Protection: Use safety glasses with side shields or a full-face shield.[11]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary, especially during spill cleanup or when handling powders.[12]
Segregation at the Point of Generation
Immediately after use, segregate all waste contaminated with this compound into the correct waste stream.
-
Trace Waste: Place items like used gloves, gowns, empty vials, and contaminated lab paper into the designated yellow cytotoxic waste container.[4]
-
Bulk Waste: Dispose of partially used vials or solutions directly into the black RCRA hazardous waste container.[6][8]
-
Sharps: Immediately place all contaminated needles, syringes, and broken glass into a designated cytotoxic sharps container.[9] Do not recap, bend, or break needles.
Container Management
-
All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[3]
-
Keep containers sealed when not in use.
-
Do not overfill containers. Seal them securely when they are three-fourths full.[10]
-
Store filled containers in a designated, secure area away from general traffic until pickup by a licensed hazardous waste hauler.
Spill Management
In the event of a spill, immediate and proper cleanup is critical.
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble described above.
-
Contain the Spill: For liquid spills, use absorbent pads to gently cover and absorb the material. For solid spills, dampen the material with water to prevent aerosolization before carefully scooping it up.[12]
-
Clean the Area: Clean the spill area thoroughly with a soap and water solution.[12][13]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk cytotoxic waste in a black RCRA container.[8]
-
Final Steps: Seal all contaminated materials in a vapor-tight plastic bag for disposal.[12][13]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. danielshealth.ca [danielshealth.ca]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. osha.gov [osha.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound | C9H14ClN3O5 | CID 6252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cytarabine Hydrochloride
Cytarabine Hydrochloride is a cytotoxic antineoplastic agent that requires stringent safety protocols to prevent exposure during handling, storage, and disposal. Adherence to these guidelines is critical for the protection of all laboratory personnel. This guide provides immediate, essential information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure and is mandatory for all procedures involving this compound.[1] All PPE should be donned before handling the compound and removed in a manner that avoids cross-contamination.
| PPE Category | Specification | Purpose & Use Case |
| Hand Protection | Double-gloving with chemotherapy-tested, powder-free nitrile gloves (ASTM D6978-05 standard).[2][3] The outer glove should extend over the gown cuff.[4] | Required for all handling activities, including preparation, administration, spill cleanup, and waste disposal.[4] Change gloves every 30 minutes or immediately if contaminated or damaged.[4] |
| Body Protection | Disposable, solid-front, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2][4] | Protects skin and clothing from splashes and contamination.[1] Must be worn during compounding, spill cleanup, and waste handling.[2] |
| Respiratory Protection | Work within a certified chemical fume hood or a cytotoxic laminar flow cabinet to avoid aerosol and dust formation.[5][6][7] For spills or when aerosols may be generated outside of containment, a NIOSH-approved N95 (or equivalent) respirator is required.[2] | Prevents inhalation of airborne particles, a primary route of exposure.[1] Surgical masks do not provide adequate protection.[2] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles.[2][8] A full face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] | Protects eyes and face from direct contact with the compound due to splashes or aerosols.[4] |
Operational and Disposal Plans
Engineering Controls: All handling of this compound, especially the weighing of powder and preparation of solutions, must be conducted in a designated area within a ventilated enclosure, such as a chemical fume hood or a Class II Biological Safety Cabinet.[5][7] The work surface should be covered with a disposable, absorbent plastic-backed pad to contain any minor spills.[5]
Spill Management Protocol: Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Spill kits must be readily available in all areas where the compound is handled.[3]
-
Secure the Area: Immediately alert others and restrict access to the spill location.[7]
-
Don PPE: Before cleaning, put on a full set of PPE, including a disposable gown, double nitrile gloves, shoe covers, safety goggles, and an N95 respirator.[2]
-
Containment:
-
Cleanup: Working from the outside in, carefully collect all contaminated materials.[1]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by clean water.[2][9] Some protocols suggest a final treatment with 5% sodium hypochlorite.[7]
-
Disposal: Place all contaminated materials (absorbent pads, gloves, gown, etc.) into a dedicated, leak-proof cytotoxic waste container.[8] This should be placed in a second bag (double-bagged) for security.[5][7]
Disposal Plan: All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Contaminated Materials: All disposable items, including gloves, gowns, absorbent pads, and cleaning materials, must be segregated into clearly labeled cytotoxic waste containers.[7]
-
Final Disposal: Waste should be placed in double-sealed polyethylene bags and incinerated at high temperatures (e.g., 1100°C).[7] The waste must be clearly labeled "CYTOTOXIC WASTE FOR INCINERATION".[7]
Procedural Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Emergency First Aid Measures
In the event of an accidental exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin thoroughly with large amounts of soap and water for at least 15 minutes.[6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure adequate flushing.[10] Remove contact lenses if present and easy to do.[5] Promptly seek medical attention.[8][10] |
| Inhalation | Relocate the individual to fresh air immediately.[10] If breathing is difficult, provide oxygen or cardiopulmonary resuscitation if necessary, avoiding mouth-to-mouth resuscitation.[10] Seek immediate medical attention.[6] |
| Ingestion | Wash out the mouth with water if the person is conscious.[10] Do not induce vomiting.[6] Seek immediate medical attention.[11] |
References
- 1. ipservices.care [ipservices.care]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. www3.paho.org [www3.paho.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. med.uio.no [med.uio.no]
- 6. medkoo.com [medkoo.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. This compound|69-74-9|MSDS [dcchemicals.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. abmole.com [abmole.com]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
